Samarium(III) oxalate hydrate
Description
Overview of Rare Earth Oxalates in Chemical Sciences
Rare earth oxalates are a class of coordination compounds that play a crucial role in the separation and processing of rare earth elements (REEs). britannica.comrsc.org Due to their low solubility in acidic solutions, oxalic acid is widely used as a precipitating agent to recover REEs from leaching solutions derived from mineral ores or recycled materials like permanent magnets. britannica.commdpi.com This process of fractional precipitation is a well-established method in hydrometallurgy. rsc.org
Beyond their role in separation, rare earth oxalates are highly valued as precursors for the synthesis of rare earth oxides. researchgate.net Through a process of thermal decomposition, known as calcination, rare earth oxalates can be converted into their corresponding oxides with high purity and controlled morphology. researchgate.net These oxides are critical materials in a vast array of advanced technologies. Furthermore, rare earth oxalates themselves are researched for their unique physical, magnetic, and luminescent properties, which can lead to direct applications in optics and electronics. researchgate.net
Significance of Samarium(III) in Lanthanide Chemistry and Material Science Research
Samarium (Sm) is a rare earth element, a member of the lanthanide series, with the atomic number 62. ebsco.comvedantu.com It is a hard, silvery metal that slowly oxidizes in air. vedantu.com In its compounds, samarium most commonly exists in the stable +3 oxidation state (Sm³⁺), a characteristic feature of the lanthanide elements. ebsco.comresearchgate.netxometry.com
The significance of the Samarium(III) ion in research stems from several key properties:
Magnetic Properties : Samarium is a critical component in the production of high-strength samarium-cobalt (B12055056) (SmCo) permanent magnets. vedantu.comxometry.comsamaterials.com These magnets are valued for their high magnetic strength, excellent thermal stability, and resistance to demagnetization, making them indispensable in applications such as small motors, headphones, and aerospace technologies. vedantu.comxometry.comrsc.org
Catalytic Activity : Samarium compounds, including the oxide, are effective catalysts in various organic reactions, such as the dehydration and dehydrogenation of alcohols. vedantu.comresearchgate.netwikipedia.org The catalytic utility of lanthanides is a major area of industrial and academic research. researchgate.net
Optical and Luminescent Properties : The Sm³⁺ ion exhibits sharp photoluminescence peaks, making it useful in phosphors and laser technology. researchgate.net Samarium is used to dope (B7801613) calcium chloride crystals for optical lasers and is a component in infrared-absorbing glass. vedantu.comrsc.org
Nuclear Applications : The isotope Samarium-149 (B80668) is a potent neutron absorber, leading to its use in the control rods of nuclear reactors to regulate fission reactions. ebsco.comrsc.orgwikipedia.org
Research Landscape of Samarium(III) Oxalate (B1200264) Hydrate (B1144303)
Research on Samarium(III) oxalate hydrate, Sm₂(C₂O₄)₃·xH₂O, primarily focuses on its role as a key intermediate in the production of samarium-based materials. samaterials.com The compound is typically a white or light-yellow crystalline powder. heegermaterials.comwikipedia.org
The main areas of investigation include:
Synthesis and Characterization : this compound is synthesized through precipitation by reacting a soluble samarium salt, such as samarium(III) chloride or nitrate (B79036), with oxalic acid in an aqueous solution. wikipedia.org Researchers study how to control reaction conditions to optimize the purity, yield, and morphology of the resulting precipitate. Characterization is performed using techniques like X-ray Diffraction (XRD) to identify the crystal structure and Thermogravimetric Analysis (TGA) to determine the degree of hydration. The decahydrate (B1171855), Sm₂(C₂O₄)₃·10H₂O, is a commonly cited form. samaterials.comwikipedia.orgaez.com.tr
Thermal Decomposition : A significant body of research is dedicated to studying the thermal decomposition of this compound. Heating the compound leads to the formation of Samarium(III) oxide (Sm₂O₃), a crucial material for optics and catalysis. wikipedia.orgattelements.com Studies show this decomposition occurs in stages, with the final conversion to the stable oxide happening at temperatures around 690-720°C. osti.gov
Precursor for Nanomaterials : The compound serves as a precursor for synthesizing samarium-based nanoparticles and nanostructured materials. heegermaterials.com The properties of the final samarium oxide product are heavily influenced by the characteristics of the oxalate precursor.
Luminescent Properties : The intrinsic luminescent properties of the Sm³⁺ ion are studied within the oxalate crystal matrix. researchgate.net Research has explored its potential use in luminescent materials, with some preparations showing strong orange-red emission. researchgate.net
Data Tables
Table 1: General Properties of this compound
| Property | Data | References |
| Chemical Formula | Sm₂(C₂O₄)₃·xH₂O (Commonly Sm₂(C₂O₄)₃·10H₂O) | samaterials.comheegermaterials.comwikipedia.org |
| Appearance | White or light-yellow crystalline powder | samaterials.comheegermaterials.comwikipedia.org |
| Molar Mass (Anhydrous) | 564.78 g/mol | heegermaterials.comwikipedia.orgaez.com.tr |
| Molar Mass (Decahydrate) | 744.93 g/mol | samaterials.com |
| CAS Number | 14175-03-2 (hydrate/decahydrate); 3252-68-4 (anhydrous) | samaterials.comheegermaterials.comwikipedia.org |
| Solubility in Water | Highly insoluble | wikipedia.orgamericanelements.com |
| Primary Application | Precursor for Samarium(III) oxide (Sm₂O₃) synthesis | wikipedia.orgheegermaterials.com |
Table 2: Research Findings on Thermal Decomposition
| Research Focus | Key Findings | References |
| Decomposition Product | The primary product of thermal decomposition (calcination) is Samarium(III) oxide (Sm₂O₃). | wikipedia.orgamericanelements.com |
| Decomposition Temperature | The conversion to a stable oxide occurs in the temperature range of 690°C to 720°C. | osti.gov |
| Decomposition Pathway | The process occurs in multiple stages, beginning with the loss of water of hydration at lower temperatures, followed by the decomposition of the oxalate to the oxide at higher temperatures. | wikipedia.org |
| Purity of Product | The process can yield high-purity (≥99.5%) Samarium(III) oxide. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
312695-68-4 |
|---|---|
Molecular Formula |
C6H8O13Sm2 |
Molecular Weight |
588.8 g/mol |
IUPAC Name |
oxalic acid;samarium;hydrate |
InChI |
InChI=1S/3C2H2O4.H2O.2Sm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; |
InChI Key |
XUYJSIIHRNSJLT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Sm].[Sm] |
Origin of Product |
United States |
Synthetic Methodologies for Samarium Iii Oxalate Hydrate
Solution-Based Precipitation Techniques
Precipitation from a solution is the most common approach for synthesizing samarium(III) oxalate (B1200264) hydrate (B1144303). This involves the reaction of a soluble samarium salt with an oxalate source, leading to the formation of the insoluble samarium(III) oxalate which precipitates out of the solution.
The conventional and most straightforward method for preparing samarium(III) oxalate hydrate involves the direct precipitation reaction between a soluble samarium(III) salt, such as samarium(III) chloride (SmCl₃) or samarium(III) nitrate (B79036) (Sm(NO₃)₃), and oxalic acid (H₂C₂O₄) in an aqueous solution. wikipedia.org The reaction proceeds as follows:
2 Sm³⁺(aq) + 3 H₂C₂O₄(aq) + x H₂O(l) → Sm₂(C₂O₄)₃·xH₂O(s) + 6 H⁺(aq)
This process is governed by several critical parameters that must be controlled to ensure complete precipitation and high purity of the product. The stoichiometry of the reactants, typically a 2:3 molar ratio of the samarium ion to oxalic acid, is fundamental. The pH of the solution is adjusted to approximately 3–4 to facilitate the complete precipitation of the hydrate. The reaction is often carried out at temperatures between 20–60°C. Following precipitation, the resulting solid is washed with deionized water to eliminate any remaining ions and then dried. A variation of this method is precipitation stripping, where samarium loaded in an organic solvent is stripped and simultaneously precipitated by an aqueous oxalic acid solution. researchgate.net The resulting precipitate is typically a crystalline hydrate, identified as Sm₂(C₂O₄)₃·10H₂O, which often presents as needle-like crystals. wikipedia.orgresearchgate.net
| Parameter | Condition | Purpose |
| Samarium Source | Samarium(III) chloride, Samarium(III) nitrate | Provides Sm³⁺ ions for the reaction |
| Precipitating Agent | Oxalic Acid (H₂C₂O₄) | Source of oxalate ions (C₂O₄²⁻) |
| Stoichiometry (Sm³⁺:C₂O₄²⁻) | 2:3 molar ratio | Ensures complete reaction of samarium ions |
| pH | ~3–4 | Optimizes for complete precipitation |
| Temperature | 20–60°C | Controls reaction rate and crystal growth |
Continuous flow chemistry offers significant advantages over traditional batch methods, including enhanced control, improved reproducibility, and scalability. nih.govvapourtec.com These systems allow for precise manipulation of reaction conditions such as temperature, pressure, and residence time, leading to more uniform products. researchgate.net
Slug flow coprecipitation is an advanced continuous flow technique used to synthesize uniformly sized microparticles. nih.govnih.gov In this method, discrete "slugs" of the reactant solutions are introduced into a tubing reactor, often separated by an immiscible fluid like mineral oil. osti.gov This segmentation prevents axial dispersion and ensures that each slug acts as a well-mixed microreactor, leading to highly uniform nucleation and growth conditions. osti.gov This technique has been successfully applied to produce oxalate precursors for materials like Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811), demonstrating its capability for generating uniform, spherical microparticles. nih.govnih.gov The use of an ammonium (B1175870) oxalate solution and adjusting the pH can help control the precipitation rate. osti.gov
Continuous flow methods present several key advantages over batch synthesis. A primary benefit is the significant reduction in reaction time. For instance, slug flow coprecipitation can produce oxalate precursor microparticles in minutes, compared to the hours often required for aging in batch processes to achieve size uniformity. nih.govnih.gov This rapid synthesis is due to enhanced heat and mass transfer within the small-diameter channels of the flow reactor. vapourtec.comresearchgate.net
Furthermore, continuous flow allows for superior control over particle morphology. osti.gov The precise control of residence time and mixing patterns helps in obtaining particles with a narrow size distribution and consistent shape. nih.govresearchgate.net The resulting morphology of the oxalate precursor is often retained after subsequent thermal treatment (calcination) to produce the final oxide material. nih.gov
| Feature | Advantage in Continuous Flow Synthesis |
| Reaction Time | Drastically reduced (minutes vs. hours in batch) nih.govnih.gov |
| Particle Size | Produces uniformly-sized microparticles with narrow distribution nih.gov |
| Reproducibility | High, due to precise control over reaction parameters nih.gov |
| Morphology | Excellent control over particle shape (e.g., spherical) nih.gov |
| Scalability | Scalable by adjusting run time without changing equipment nih.gov |
To produce highly ordered crystalline structures, particularly single crystals for detailed structural and property analysis, controlled crystallization methods are employed.
The slow solvent evaporation technique is a widely used method for growing high-quality single crystals from a solution. researchgate.net While specific reports on this compound are scarce, the methodology is well-established for other oxalate compounds. researchgate.net The process involves dissolving the compound in a suitable solvent to create a saturated or slightly supersaturated solution. The container is then left in a controlled environment (e.g., constant temperature) where the solvent slowly evaporates. As the solvent volume decreases, the concentration of the solute increases, eventually leading to nucleation and the gradual growth of single crystals. This method is advantageous for obtaining crystals with well-defined facets and high crystalline perfection, which are essential for studies like single-crystal X-ray diffraction. researchgate.net
Controlled Crystallization Techniques
Single Diffusion Gel Technique for Crystal Synthesis
The single diffusion gel technique is a versatile method for growing single crystals of sparingly soluble salts like samarium(III) oxalate. This method is particularly advantageous as it allows for the growth of high-quality crystals by controlling the diffusion of reactants, which is difficult to achieve with conventional techniques since oxalates decompose before melting. researchgate.net
In this technique, a gel, such as silica (B1680970) hydrogel, is impregnated with one of the reactants, typically oxalic acid. The other reactant, a soluble samarium salt like samarium nitrate, is then carefully poured over the set gel. researchgate.netias.ac.in The samarium ions diffuse into the gel and react with the oxalate ions, leading to the slow formation and growth of this compound crystals within the gel matrix. ias.ac.inresearchgate.net
The quality, size, and morphology of the resulting crystals are highly dependent on several experimental parameters. researchgate.netresearchgate.net Optimization of these parameters is crucial for obtaining crystals with desired characteristics.
Key parameters that are often optimized include:
Gel pH: The pH of the silica gel influences the nucleation and growth rate. For instance, in the growth of lanthanum samarium oxalate crystals, a gel pH of 6 was found to be optimal. ias.ac.in
Concentration of Reactants: The concentration of the samarium nitrate and oxalic acid solutions affects the rate of diffusion and supersaturation, thereby influencing the number and size of the crystals formed. ias.ac.inresearchgate.netjetir.org
Gel Density and Ageing: The density of the gel and the time it is allowed to set (age) can impact the diffusion process and the final crystal quality. jetir.org
By carefully controlling these conditions, researchers have successfully grown highly transparent, well-defined hexagonal single crystals of samarium-doped cerium oxalate with dimensions of several millimeters over a period of weeks. researchgate.netresearchgate.net
Table 1: Optimized Growth Parameters for Sm³⁺ Doped Cerium Oxalate Single Crystals
| Parameter | Optimized Value |
|---|---|
| Gel | Silica Hydrogel |
| Reactant 1 (in gel) | Oxalic Acid |
| Reactant 2 (diffusing) | Cerium Nitrate & Samarium Nitrate |
| Growth Time | 2 weeks |
| Resulting Crystal Size | 3mm x 2mm x 1mm |
| Crystal Morphology | Hexagonal |
This table summarizes the optimized conditions for growing Sm³⁺ doped cerium oxalate single crystals using the single diffusion gel technique. researchgate.netresearchgate.net
Solid-State and Hydrothermal Synthesis Routes
Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing nanostructured materials. mdpi.comnih.gov This technique can be applied to both solid-state and solution-based reactions. mdpi.com For rare earth oxides, including samarium oxide, microwave-assisted hydrothermal synthesis offers a route to ultrafine nanoparticles. researchgate.net The rapid heating provided by microwaves can lead to smaller particle sizes, narrower size distributions, and a higher degree of crystallinity compared to conventional heating methods. nih.gov This method allows for the synthesis of nanostructured samarium oxalate, which serves as a precursor for samarium oxide nanoparticles. researchgate.net
The process typically involves dissolving a samarium salt in a suitable solvent, followed by the addition of a precipitating agent like oxalic acid. The resulting solution is then subjected to microwave irradiation, leading to the rapid formation of samarium oxalate nanoparticles. mdpi.comresearchgate.net
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Nanostructure Synthesis
| Feature | Microwave-Assisted Heating | Conventional Oil-Bath Heating |
|---|---|---|
| Heating Time | Minutes | Hours to Days |
| Particle Size | Smaller | Larger |
| Size Distribution | Narrower | Broader |
| Crystallinity | Higher | Lower |
This table highlights the general advantages of microwave-assisted synthesis for producing metallic and oxide nanostructures as reported in the literature. nih.gov
Solvothermal synthesis is a method used to prepare crystalline materials from substances in a heated and pressurized solvent. This technique is widely employed for the synthesis of coordination polymers, which are compounds with repeating coordination entities extending in one, two, or three dimensions. google.comresearchgate.net
In the context of samarium, solvothermal reactions have been utilized to create a variety of novel coordination polymers with interesting structures and properties, such as luminescence. google.comresearchgate.netdntb.gov.ua For example, by reacting samarium nitrate with organic ligands like 2,5-pyridinedicarboxylic acid or imidazole-4,5-dicarboxylic acid under solvothermal conditions, researchers have synthesized three-dimensional samarium(III) coordination polymers. google.comresearchgate.net The choice of solvent, temperature, and ligands plays a crucial role in determining the final structure of the coordination polymer. tandfonline.comresearchgate.net
Microwave-Assisted Synthesis of Nanostructured Forms
Preparation of Modified and Doped Samarium Oxalate Materials
Co-precipitation is a widely used technique to synthesize mixed-metal materials. In this method, a solution containing the desired metal ions is treated with a precipitating agent to form an insoluble solid. This process is particularly useful for creating precursors for mixed metal oxides with a high degree of homogeneity at the atomic level. mdpi.com
For samarium-based materials, samarium oxalate can be co-precipitated with transition metals, such as iron or cobalt, to create mixed oxalate precursors. These precursors can then be thermally decomposed to yield mixed samarium-transition metal oxides. Similarly, mixed oxalates of samarium and yttrium have been prepared using a co-precipitation method, starting from their respective oxides dissolved in acid, followed by precipitation with oxalic acid. materialsciencejournal.org This approach ensures that the resulting mixed oxides have properties that are intrinsic to their composition and subsequent thermal treatment. materialsciencejournal.org The use of co-precipitation with other lanthanides, like cerium, has also been shown to produce single-phase, homogeneous oxalate precursors. mdpi.com
Synthesis of Heterometallic Complexes Incorporating Samarium(III) Oxalate
The synthesis of heterometallic complexes, which contain more than one type of metal ion, has garnered significant interest due to their intriguing structural topologies and potential applications in fields like magnetism, catalysis, and luminescence. iucr.org The incorporation of samarium(III) oxalate into these frameworks often involves the use of additional organic ligands capable of bridging between different metal centers.
Multifunctional organic ligands are crucial in the construction of heterometallic coordination polymers. iucr.org Nicotinate (B505614), the anion of nicotinic acid, is an effective bridging ligand because it possesses both a carboxylate group and a nitrogen atom within its aromatic ring, allowing it to coordinate with multiple metal ions simultaneously.
A notable example is the synthesis of a three-dimensional samarium(III)-silver(I) heterometallic complex, {[AgSm(C₆H₄NO₂)₂(C₂O₄)]·2H₂O}n. nih.govnih.gov In this structure, both oxalate and nicotinate ligands act as bridges between the Sm(III) and Ag(I) ions. iucr.orgnih.gov The synthesis is typically achieved via a hydrothermal method. A mixture of samarium(III) oxide (Sm₂O₃), silver nitrate (AgNO₃), nicotinic acid, and oxalic acid is sealed in a Teflon-lined vessel with water and perchloric acid (to adjust pH) and heated. iucr.orgnih.gov This process yields colorless block crystals of the complex. nih.gov
Within the resulting structure, the samarium(III) ion is eight-coordinated, binding to four oxygen atoms from four different nicotinate ligands and four oxygen atoms from two separate oxalate ligands. iucr.orgnih.gov The silver(I) ion is three-coordinated, bonded to two nitrogen atoms from two nicotinate anions and one oxygen atom from an oxalate anion. nih.govnih.gov This intricate network of connections mediated by the bridging ligands generates a stable, three-dimensional framework. iucr.orgnih.gov
Table 1: Hydrothermal Synthesis Parameters for a Sm(III)-Ag(I) Heterometallic Complex
| Parameter | Value | Reference |
|---|---|---|
| Reactants | AgNO₃, Sm₂O₃, Nicotinic acid, Oxalic acid, HClO₄, H₂O | nih.gov, iucr.org |
| Temperature | 443 K (170 °C) | nih.gov, iucr.org |
| Duration | 6 days | nih.gov, iucr.org |
| pH | ~2 | nih.gov, iucr.org |
Doping with Other Rare Earth Ions (e.g., Cerium, Lanthanum)
Introducing other rare earth ions as dopants into the this compound structure can modify its physical and chemical properties, particularly its luminescent characteristics. The synthesis methods for creating these doped materials typically involve co-precipitation or gel diffusion techniques to ensure a homogeneous distribution of the dopant ion within the host crystal lattice.
Doping with Cerium: The synthesis of samarium-doped cerium oxalate, which provides insight into the reverse process, can be achieved through methods like co-precipitation or single diffusion gel techniques. researchgate.netmdpi.com In a typical co-precipitation synthesis, stoichiometric amounts of cerium(III) nitrate hexahydrate and samarium(III) nitrate hexahydrate are dissolved in deionized water. mdpi.com An oxalic acid solution is then added as a precipitant, leading to the formation of a white precipitate of the samarium-doped cerium oxalate precursor. mdpi.com The precipitate is then washed, dried, and sometimes sintered to obtain the final product. mdpi.com
Alternatively, a single diffusion gel technique can be used to grow single crystals of Sm³⁺-doped cerium oxalate decahydrate (B1171855). researchgate.net This method is particularly useful for oxalates which are sparingly soluble in water and decompose before melting. researchgate.net Highly transparent single crystals with well-defined hexagonal morphology can be grown over a period of weeks using this technique. researchgate.netresearchgate.net
Doping with Lanthanum: Lanthanum samarium oxalate (LSO) single crystals can be effectively grown using a silica gel diffusion method. ias.ac.in This technique involves preparing a silica gel impregnated with oxalic acid. ias.ac.in A mixture of lanthanum nitrate and samarium nitrate solutions is then carefully poured over the set gel. ias.ac.in As the metal nitrate solution diffuses into the gel, it reacts with the oxalic acid, leading to the slow growth of colorless, transparent, tabular LSO crystals with well-defined hexagonal shapes. ias.ac.in The optimal conditions for growing high-quality single crystals include a gel pH of 6 and a 1:1 molar ratio of the rare earth nitrates in the reactant solution. ias.ac.in
Table 2: Synthesis Methods for Doping with Rare Earth Ions
| Dopant | Host | Method | Key Reagents | Outcome | Reference |
|---|---|---|---|---|---|
| Samarium | Cerium Oxalate | Co-precipitation | Ce(NO₃)₃·6H₂O, Sm(NO₃)₃·6H₂O, Oxalic acid | Sorbent powder | mdpi.com |
| Samarium | Cerium Oxalate | Single Diffusion Gel | Ce(NO₃)₃·6H₂O, Sm(NO₃)₃·6H₂O | Transparent single crystals (3mm x 2mm x 1mm) | researchgate.net |
Structural Elucidation and Crystallography
Single Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD analysis is a powerful method used to determine the exact arrangement of atoms within a crystalline solid. For samarium(III) oxalate (B1200264) hydrate (B1144303), this technique has been instrumental in defining its structural characteristics.
Samarium(III) oxalate decahydrate (B1171855), Sm₂(C₂O₄)₃·10H₂O, is isostructural with the decahydrates of other lanthanide oxalates. nih.govnih.gov Studies have shown that it crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net This crystal system is characterized by three unequal axes with one angle being non-perpendicular to the others. The space group P2₁/c indicates a specific set of symmetry operations that describe the arrangement of atoms within the unit cell.
A study on a series of isostructural rare-earth metal oxalates, including the samarium-containing compound, confirmed the monoclinic crystal system and followed the structural changes under high pressure. researchgate.net Another study involving a mixed-metal samarium(III)-silver(I) oxalate complex with nicotinate (B505614) ligands also reported a monoclinic crystal system, but with the space group P21/c. iucr.org
The refinement process in crystallography adjusts the atomic coordinates and other parameters to achieve the best possible fit between the observed diffraction data and a calculated model of the crystal structure. This leads to precise values for bond lengths and angles within the samarium(III) oxalate hydrate structure.
In a heterometallic complex containing samarium, silver, nicotinate, and oxalate ligands, the refinement of the crystal structure was carried out to a high degree of precision. nih.gov The positions of hydrogen atoms, particularly those of the water molecules, were located in the difference Fourier maps and their positions were refined with restraints on the O-H bond lengths. iucr.orgnih.gov
The following table presents selected refined bond distances for a samarium-containing oxalate complex.
The coordination environment describes the arrangement of ligands directly bonded to the central metal ion. In samarium(III) oxalate hydrates, the samarium ion is typically surrounded by oxygen atoms from both oxalate and water ligands.
In samarium(III) oxalate decahydrate, the samarium(III) ion has a coordination number of nine. nih.gov The coordination polyhedron can be described as a distorted tricapped trigonal prism. researchgate.net In other samarium complexes, a bicapped trigonal prismatic geometry has also been observed, which is a common geometry for eight-coordinate transition metal complexes. osti.govillinois.eduwikipedia.org For instance, in a heterometallic samarium(III)-silver(I) complex, the Sm(III) ion is eight-coordinated. iucr.orgnih.gov Theoretical studies on lanthanide(III) aqua ions suggest that for intermediate lanthanoids like samarium, a bicapped trigonal prism intermediate can be advantageous during water exchange processes. nih.gov
The primary ligands in this compound are the oxalate anions and water molecules. The oxalate ligand (C₂O₄²⁻) is a versatile bridging ligand that can coordinate to metal ions in various ways. In Sm₂(C₂O₄)₃·10H₂O, the oxalate groups act as bridges, connecting the samarium ions to form a layered structure. nih.gov Specifically, six oxygen atoms from the oxalate ligands and three oxygen atoms from water molecules coordinate to each samarium ion. nih.gov
In more complex systems, other organic ligands can also be incorporated. For example, in a mixed-ligand complex, nicotinate ligands were found to coordinate to the samarium(III) ion alongside the oxalate ligands. nih.gov The oxalate ligand can adopt different binding modes, such as a bis-bidentate bridging mode. acs.org
Hydrogen bonds play a crucial role in stabilizing the crystal structure of hydrated compounds. In samarium(III) oxalate decahydrate, an extensive network of hydrogen bonds exists involving the coordinated and uncoordinated water molecules, as well as the oxygen atoms of the oxalate ligands.
In a heterometallic complex containing samarium, uncoordinated water molecules form hydrogen bonds with the carboxylate groups of the organic ligands. nih.gov These interactions, along with hydrogen bonds between the water molecules themselves, further stabilize the three-dimensional crystal structure. nih.gov The refinement of hydrogen atom positions from difference Fourier maps allows for a detailed analysis of these hydrogen bonding interactions. iucr.orgnih.gov
Coordination Number and Geometry (e.g., Bicapped Trigonal Prism)
Structural Features of Different Hydrate Forms (e.g., Decahydrate, Hexahydrate)
Samarium(III) oxalate is known to exist in different hydrated forms, most notably as a decahydrate (Sm₂(C₂O₄)₃·10H₂O) and a hexahydrate (Sm₂(C₂O₄)₃·6H₂O).
Samarium(III) Oxalate Decahydrate (Sm₂(C₂O₄)₃·10H₂O):
The decahydrate form is isostructural with the oxalates of other lanthanides. nih.gov Its crystal structure is characterized by hexagonal layers of samarium and oxalate ions. nih.gov In this arrangement, each samarium ion is coordinated to nine oxygen atoms. nih.gov Six of these oxygen atoms are from the oxalate groups, and the remaining three are from water molecules. nih.gov These metal-oxalate layers are stacked on top of each other with a shift along the c-axis of the crystal. nih.gov The crystals typically appear yellow. wikipedia.org
Samarium(III) Oxalate Hexahydrate (Sm₂(C₂O₄)₃·6H₂O):
The hexahydrate is formed as an intermediate product during the thermal decomposition of the decahydrate. nih.gov Specifically, heating the decahydrate below 70°C results in the loss of four water molecules to form the hexahydrate. nih.gov While the formation of the hexahydrate has been reported, its crystal structure was not extensively studied until more recently. nih.gov
The transformation from the decahydrate to the hexahydrate involves significant structural rearrangement. The coordination polyhedron around the samarium ion changes, with the Sm-O distances in the hexahydrate (ranging from 2.3557–2.6025 Å) differing notably from those in the decahydrate (2.4334–2.5508 Å). nih.gov This suggests that slight rotations of the oxalate groups are necessary to optimize the hexahydrate structure. nih.gov The hexagonal ring-like arrangement of the decahydrate structure transforms into a rectangular shape in the hexahydrate. nih.gov It has been noted that yttrium oxalate hexahydrate has two polymorphic forms, one of which is isostructural with samarium oxalate hexahydrate. mdpi.com
Table 1: Comparison of Structural Features of Samarium(III) Oxalate Hydrates
| Feature | Samarium(III) Oxalate Decahydrate | Samarium(III) Oxalate Hexahydrate |
| Formula | Sm₂(C₂O₄)₃·10H₂O | Sm₂(C₂O₄)₃·6H₂O |
| Coordination Number of Sm³⁺ | 9 | Not explicitly stated, but different from decahydrate |
| Coordinating Atoms | 6 O (oxalate), 3 O (water) nih.gov | Not explicitly stated |
| Sm-O Bond Distances (Å) | 2.4334–2.5508 nih.gov | 2.3557–2.6025 nih.gov |
| Structural Motif | Hexagonal layers nih.gov | Rectangular rings nih.gov |
| Formation | Precipitation from aqueous solution nih.gov | Thermal dehydration of decahydrate nih.gov |
Powder X-ray Diffraction (PXRD) Characterization
Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of this compound, enabling phase identification, purity assessment, and determination of crystallographic parameters.
PXRD patterns serve as a fingerprint for crystalline materials, allowing for the identification of the specific phase of this compound present in a sample. wikipedia.orgnih.govnih.gov By comparing the experimental diffraction pattern with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD), the identity and purity of the synthesized material can be confirmed. mdpi.com For instance, studies on nanocrystalline samarium oxalate have utilized PXRD to analyze the crystal structure and confirm the formation of the desired compound. nih.gov The technique is also essential in studying the products of thermal decomposition, such as identifying the formation of the hexahydrate from the decahydrate. mdpi.com
PXRD data can be used to determine the unit cell parameters of this compound. nih.govnih.govresearchgate.net By analyzing the positions of the diffraction peaks, the dimensions (a, b, c) and angles (α, β, γ) of the unit cell can be calculated. scirp.org For example, the unit cell parameters of samarium oxalate have been determined from powder diffraction data, providing fundamental crystallographic information. researchgate.net This is particularly valuable when single crystals suitable for single-crystal X-ray diffraction are not available. The unit cell parameters for isostructural yttrium oxalate hexahydrate have been reported, giving insight into the likely parameters for the samarium counterpart. mdpi.com
Table 2: Unit Cell Parameters for a Related Oxalate System
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Reference |
| Holmium Oxalate Heptahydrate | Monoclinic | P2₁/c | 12.197 | 11.714 | 6.479 | 120.12 | 799.6 | scirp.org |
PXRD is also instrumental in gaining structural insights into nanocrystalline forms of samarium(III) oxalate. Studies have shown that samarium oxalate can be synthesized as nanocrystals, with average sizes around 20 nm, which then aggregate to form larger structures. nih.govdaneshyari.com The broadening of the diffraction peaks in the PXRD pattern of nanocrystalline materials can be used to estimate the crystallite size, providing information on the nanoscale dimensions of the material. nih.gov
Unit Cell Parameter Determination from Powder Data
Structural Transformations and Phase Transitions
The dehydration of samarium(III) oxalate decahydrate is a prime example of a solid-state reaction involving significant structural transformations.
The transformation of samarium(III) oxalate decahydrate to its hexahydrate form upon heating is characterized as a displacive transformation. nih.goviucr.org This type of transformation is akin to martensitic transformations observed in metallurgy, where there is a collective, diffusionless movement of atoms. nih.govnih.govresearchgate.net In this process, the crystal undergoes a change in shape that is directly related to the structural rearrangement at the atomic level. nih.govnih.govresearchgate.net
During the dehydration, the loss of water molecules induces a significant strain on the crystal lattice. nih.gov This strain is accommodated by a displacive mechanism involving a combination of homogeneous lattice-distortive strain and atomic shuffles. nih.gov Specifically, the transformation involves a shear of the crystal structure, which shifts the metal-oxalate chains relative to one another. nih.gov This requires the tilting and rotation of the oxalate anions that connect these chains. nih.gov Optical microscopy studies have visualized the migration of the interface between the decahydrate and hexahydrate phases, providing direct evidence for the displacive nature of this transformation. nih.govnih.govresearchgate.net
Correlation Between Crystal Structure and Thermal Behavior
The thermal decomposition of this compound is a multi-stage process that is intrinsically linked to its crystal structure. The most common hydrate is samarium(III) oxalate decahydrate (Sm₂(C₂O₄)₃·10H₂O), which upon heating, undergoes a series of dehydration and decomposition steps, ultimately yielding samarium(III) oxide (Sm₂O₃). wikipedia.org The specific temperatures and mechanisms of these transformations are directly influenced by the arrangement of atoms and water molecules within the crystal lattice.
Studies on lanthanide oxalates, including the samarium analogue, have revealed that the lighter lanthanides (La to Ho) typically form decahydrates with a monoclinic P2₁/c crystal structure. nih.govacs.orgacs.org In this structure, the samarium ion is coordinated by nine oxygen atoms: six from three bidentate oxalate groups and three from water molecules, forming a distorted tricapped trigonal prism. nih.gov The remaining water molecules are held within cavities in the honeycomb-like layered structure, connected by hydrogen bonds. nih.govacs.org
The thermal decomposition process generally proceeds as follows:
Dehydration: The initial stage of thermal decomposition involves the loss of water molecules. For samarium(III) oxalate decahydrate, this is not a single-step process but occurs in distinct stages. The weakly bound water molecules located in the structural cavities are removed first at lower temperatures. This is followed by the loss of the water molecules that are directly coordinated to the samarium ions at higher temperatures. researchgate.netias.ac.in For instance, the dehydration of Sm₂(C₂O₄)₃·10H₂O to Sm₂(C₂O₄)₃·6H₂O occurs upon heating. researchgate.netiucr.org This transformation from the decahydrate to the hexahydrate involves a structural rearrangement. researchgate.netresearchgate.netiucr.org Further heating leads to the formation of the anhydrous samarium(III) oxalate. The stepwise nature of the dehydration is a direct consequence of the different energetic environments of the water molecules within the crystal structure.
Oxalate Decomposition: Following complete dehydration, the anhydrous samarium(III) oxalate decomposes into samarium(III) oxide. This process involves the breakdown of the oxalate anions (C₂O₄²⁻) and results in the release of carbon monoxide (CO) and carbon dioxide (CO₂). chemsrc.com The final product of this decomposition is typically cubic Sm₂O₃.
The relationship between the crystal structure and thermal behavior is evident in the distinct temperature ranges for each decomposition step, which can be observed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.netmdpi.com The specific temperatures can vary slightly depending on factors such as heating rate and atmosphere.
Research has shown that for lanthanide oxalates, including samarium(III) oxalate, the dehydration process can proceed via a martensitic mechanism, where the transformation from the decahydrate to the hexahydrate occurs as a single crystal to single crystal transformation. researchgate.netuitm.edu.my This indicates a strong structural relationship between the parent and product phases, where the basic framework of the crystal is largely maintained during the initial dehydration.
The table below summarizes the crystallographic data for the common decahydrate form of samarium(III) oxalate and its correlation with the initial stages of its thermal decomposition.
| Property | Value | Reference |
| Chemical Formula | Sm₂(C₂O₄)₃·10H₂O | wikipedia.org |
| Crystal System | Monoclinic | nih.govacs.org |
| Space Group | P2₁/c | nih.govacs.org |
| Coordination Number of Sm³⁺ | 9 | nih.gov |
| Initial Dehydration Product | Sm₂(C₂O₄)₃·6H₂O | researchgate.netiucr.org |
| Final Decomposition Product | Sm₂O₃ |
The following table outlines the general thermal decomposition stages of samarium(III) oxalate decahydrate.
| Temperature Range | Process | Gaseous Products | Solid Product | Reference |
| ~50-200 °C | Stepwise Dehydration | H₂O | Sm₂(C₂O₄)₃·nH₂O (n<10), then Sm₂(C₂O₄)₃ | researchgate.netias.ac.in |
| >300 °C | Oxalate Decomposition | CO, CO₂ | Sm₂O₃ | chemsrc.com |
It is important to note that the morphology of the final samarium(III) oxide product can be influenced by the conditions of the dehydration and decomposition processes, which are in turn governed by the initial crystal structure of the precursor. researchgate.net
Thermal Decomposition Studies and Mechanistic Investigations
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)wikipedia.orgwikipedia.orgresearchgate.net
TGA and DTA are powerful techniques used to monitor the thermal stability and decomposition pathway of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events. umw.edu.pletamu.edu
The thermal decomposition of samarium(III) oxalate (B1200264) hydrate (B1144303), typically in its decahydrate (B1171855) form (Sm₂(C₂O₄)₃·10H₂O), proceeds through several distinct, often overlapping, stages. wikipedia.org The process generally involves an initial dehydration phase at lower temperatures, followed by the decomposition of the anhydrous oxalate at higher temperatures. semanticscholar.orgmaterialsciencejournal.org
The dehydration of samarium(III) oxalate decahydrate is a multi-step process itself. researchgate.netlookchem.com Studies have shown that the ten water molecules are released sequentially. For instance, lanthanide oxalate decahydrates often lose four water molecules in a first step to form a more stable hexahydrate. researchgate.net The complete dehydration is followed by the decomposition of the anhydrous samarium(III) oxalate. This anhydrous intermediate is thermally unstable and begins to decompose almost immediately upon formation. researchgate.netlookchem.comresearchgate.net The entire decomposition from the hydrated salt to the final oxide product generally occurs between room temperature and approximately 800°C. wikipedia.orglookchem.com
The table below summarizes the general stages of decomposition for samarium(III) oxalate decahydrate.
| Decomposition Stage | Approximate Temperature Range | Description |
| Dehydration | 50°C - 300°C | Stepwise loss of water of hydration (e.g., 10 H₂O). This can occur in multiple, overlapping steps. researchgate.netlookchem.com |
| Anhydrous Oxalate Decomposition | 300°C - 700°C | Decomposition of Sm₂(C₂O₄)₃ into intermediate oxycarbonates and finally to the oxide. semanticscholar.orgmaterialsciencejournal.org This involves the release of carbon monoxide (CO) and carbon dioxide (CO₂). wikipedia.org |
| Final Oxide Formation | > 645°C - 800°C | Crystallization and stabilization of the final samarium(III) oxide (Sm₂O₃) residue. wikipedia.orgresearchgate.netlookchem.com |
Note: The specific temperatures can vary depending on factors such as heating rate and atmosphere.
Thermogravimetric analysis quantifies the mass loss at each stage of the decomposition, which allows for the verification of the proposed reaction pathway. The total mass loss corresponds to the complete conversion of samarium(III) oxalate hydrate to samarium(III) oxide. The process involves two primary types of mass loss: the removal of water molecules (dehydration) and the elimination of oxalate ligands as carbon monoxide and carbon dioxide. wikipedia.orgfishersci.com
For the decahydrate, Sm₂(C₂O₄)₃·10H₂O, the theoretical mass losses can be calculated for the distinct phases of the decomposition.
| Reaction Step | Chemical Equation | Theoretical Mass Loss (%) |
| Complete Dehydration | Sm₂(C₂O₄)₃·10H₂O → Sm₂(C₂O₄)₃ + 10H₂O | 24.18% |
| Oxalate Decomposition | Sm₂(C₂O₄)₃ → Sm₂O₃ + 3CO + 3CO₂ | 24.16% |
| Overall Decomposition | Sm₂(C₂O₄)₃·10H₂O → Sm₂O₃ + 10H₂O + 3CO + 3CO₂ | 48.34% |
Calculations are based on the molar masses of the respective compounds.
Numerous studies confirm that the ultimate solid product of the thermal decomposition of samarium(III) oxalate in air or oxygen is samarium(III) oxide (Sm₂O₃). wikipedia.orgresearchgate.netattelements.com The complete conversion to the stable oxide is typically achieved at temperatures around 645°C to 800°C. wikipedia.orgresearchgate.netlookchem.com Higher calcination temperatures, sometimes up to 1000°C, may be employed to ensure the formation of a well-crystallized, phase-pure product. The identity of the final Sm₂O₃ residue is confirmed using characterization techniques such as X-ray Diffraction (XRD). researchgate.net
Quantification of Mass Loss Associated with Dehydration and Ligand Elimination
Differential Scanning Calorimetry (DSC) for Thermal Event Analysiswikipedia.orgscispace.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative information about the enthalpy changes associated with thermal events. scribd.com
The DSC and DTA curves for this compound reveal a series of endothermic and exothermic events corresponding to the different decomposition stages.
Endothermic Processes : The initial stages of decomposition are dominated by endothermic peaks. These correspond to the energy absorbed by the sample to break bonds during the release of water of hydration. researchgate.netsemanticscholar.orgmaterialsciencejournal.org The subsequent decomposition of the anhydrous oxalate to form intermediates is also typically an endothermic process. researchgate.net
Exothermic Processes : In an oxidizing atmosphere like air, a prominent exothermic peak is often observed at higher temperatures. This is generally attributed to the oxidation of carbon monoxide (CO), a product of oxalate decomposition, to form carbon dioxide (CO₂). materialsciencejournal.orgscribd.com The crystallization of the final samarium oxide product can also manifest as an exothermic event. scribd.com
| Thermal Event | Process Type | Description |
| Dehydration | Endothermic | Absorption of heat for the removal of water molecules. researchgate.netsemanticscholar.orgmaterialsciencejournal.org |
| Oxalate Decomposition | Endothermic | Energy required to break down the anhydrous oxalate structure. researchgate.net |
| CO Oxidation | Exothermic | Release of heat from the oxidation of carbon monoxide to carbon dioxide in an air atmosphere. materialsciencejournal.orgscribd.com |
| Oxide Crystallization | Exothermic | Energy released during the formation of the crystalline Sm₂O₃ structure. scribd.com |
The thermal decomposition of this compound is a complex process where multiple reactions, such as the sequential release of water and the decomposition of the oxalate ligand, can overlap. semanticscholar.orgmaterialsciencejournal.org This results in convoluted peaks in TGA, DTA, and DSC data. Kinetic deconvolution is a mathematical technique used to separate these overlapping signals into individual reaction steps. scispace.comdntb.gov.ua
By fitting the experimental data to various kinetic models, this analysis allows for the determination of kinetic parameters (e.g., activation energy, pre-exponential factor) for each discrete step. umw.edu.pliitm.ac.in For instance, functions like the Fraser-Suzuki function can be used to model the shape of individual kinetic curves within a complex process. scispace.com This approach provides a more detailed understanding of the reaction mechanism than is possible from a direct analysis of the raw data. While specific kinetic deconvolution studies on samarium(III) oxalate are not widely reported, the methodology has been successfully applied to the complex thermal decompositions of similar compounds, such as calcium oxalate hydrates, to resolve their overlapping dehydration and decomposition steps. scispace.comdntb.gov.ua
Endothermic and Exothermic Processes During Decomposition
Kinetic and Mechanistic Modeling of Thermal Degradation
The study of the kinetic and mechanistic aspects of the thermal decomposition of this compound provides crucial insights into the transformation process. This involves determining the energy barriers to decomposition, understanding the sequence of chemical reactions, and identifying the transient chemical species that are formed.
The kinetic parameters of solid-state reactions, such as the activation energy (Ea), provide a quantitative measure of the energy required to initiate the decomposition. These parameters are often determined from thermogravimetric analysis (TGA) data collected at various heating rates. Non-isothermal kinetic models, such as the Coats-Redfern, Piloyan-Novikova, and Horowitz-Metzger methods, are commonly applied to analyze the data. ias.ac.inscirp.org
While detailed kinetic studies have been performed on analogous compounds, specific activation energy values for the distinct decomposition steps of pure this compound are not consistently reported in the surveyed literature. For context, studies on similar rare earth oxalates and other samarium precursors reveal the complexity of these calculations. For instance, the thermal decomposition of lanthanum oxalate hydrate was found to have a very low activation energy of 4.88 kJ/mol for the final oxide formation step, which was modeled using a sphere reaction control model. neliti.com In contrast, the decomposition of samarium(III) nitrate (B79036) hexahydrate, another precursor for Sm₂O₃, shows much higher activation energies, with values ranging from 320 to 348 kJ/mol, as determined by the Ozawa–Flynn–Wall model. researchgate.net The kinetic analysis of the dehydration of mixed yttrium-samarium tartrates has also been performed, yielding distinct activation energies for the water loss steps. ias.ac.in These examples highlight that the activation energy is highly dependent on the specific compound, the decomposition stage, and the kinetic model applied.
Sm₂(C₂O₄)₃·10H₂O(s) → Sm₂O₃(s) + 3CO₂(g) + 3CO(g) + 10H₂O(g)
More detailed investigations have revealed a multi-step mechanism involving the formation of intermediate phases. researchgate.netresearchgate.net The process typically involves:
Dehydration: The ten water molecules are lost in several, often overlapping, steps. Studies indicate that the decahydrate first transforms into a lower hydrate, such as samarium(III) oxalate hexahydrate (Sm₂(C₂O₄)₃·6H₂O), before becoming completely anhydrous. researchgate.netresearchgate.net One study suggests the dehydration occurs in as many as five distinct steps. researchgate.net
Decomposition of Anhydrous Oxalate: The anhydrous samarium(III) oxalate is thermally unstable and begins to decompose almost immediately after its formation. researchgate.net
Formation of Oxycarbonate: The decomposition of the anhydrous oxalate does not proceed directly to the oxide but first forms an intermediate samarium oxycarbonate (Sm₂O₂(CO₃)). researchgate.net This is a common feature in the decomposition of rare earth oxalates. neliti.com
Decomposition of Oxycarbonate: The final step is the decomposition of the oxycarbonate intermediate to form the stable cubic form of samarium(III) oxide. researchgate.net
The proposed stepwise decomposition is detailed in the table below.
| Decomposition Step | Reactant | Intermediate/Final Product(s) | Gaseous Byproducts | Approximate Temperature Range (°C) |
|---|---|---|---|---|
| 1. Dehydration | Sm₂(C₂O₄)₃·10H₂O | Sm₂(C₂O₄)₃ (Anhydrous) | H₂O | ~40 - 390 |
| 2. Oxalate Decomposition | Sm₂(C₂O₄)₃ | Sm₂O₂(CO₃) (Oxycarbonate) | CO | ~390 - 800 |
| 3. Oxycarbonate Decomposition | Sm₂O₂(CO₃) | Sm₂O₃ (Oxide) | CO₂ |
Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmosphere.
The heating rate is a critical parameter in thermal analysis that significantly influences the kinetics of decomposition. Generally, increasing the heating rate shifts the decomposition temperatures to higher values. This is because at a faster heating rate, there is less time for the sample to reach thermal equilibrium at each temperature, thus requiring a higher temperature to achieve the same extent of reaction.
For this compound, the heating rate can affect the resolution of the individual decomposition steps. Slower heating rates (e.g., 2–5°C/min) can help to better separate the overlapping stages, such as the multiple dehydration steps or the transition from anhydrous oxalate to oxycarbonate. lookchem.com This improved resolution is crucial for accurate mechanistic and kinetic analysis. Conversely, very high heating rates can cause the distinct steps to merge, making it difficult to identify intermediate phases. The application of kinetic models like the Flynn-Wall-Ozawa method, which utilizes data from experiments at multiple heating rates, is a standard approach to obtain more reliable kinetic parameters that are independent of the heating rate. researchgate.net
Hydrated and Anhydrous Intermediates: The process starts with the decahydrate form, Sm₂(C₂O₄)₃·10H₂O. researchgate.netresearchgate.net Upon heating, it transforms through lower hydrates, such as the hexahydrate, before forming the fully anhydrous Sm₂(C₂O₄)₃. researchgate.netresearchgate.net The anhydrous phase is reported to be thermally unstable and serves as the direct precursor to the subsequent decomposition products. researchgate.net The manner in which water is removed can influence the crystal structure and morphology of the resulting anhydrous material.
Oxycarbonate Intermediate: The formation of samarium oxycarbonate (Sm₂O₂(CO₃)) is a key intermediate step. researchgate.net The decomposition of the anhydrous oxalate to the oxide is not a single-step loss of carbon oxides but a two-step process via this oxycarbonate. The existence of this stable intermediate is a characteristic feature of the thermal decomposition of most rare earth oxalates. neliti.com The formation and subsequent decomposition of the oxycarbonate can significantly impact the microstructure, such as the porosity and specific surface area, of the final samarium(III) oxide powder.
Spectroscopic Characterization of Samarium Iii Oxalate Hydrate
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, offering detailed information about its functional groups and bonding.
FTIR spectroscopy is a primary tool for identifying the structural components of Samarium(III) oxalate (B1200264) hydrate (B1144303). The analysis of the infrared spectrum allows for the confirmation of oxalate ligand coordination and the presence of water of crystallization. researchgate.net
The oxalate ligand (C₂O₄²⁻) has several characteristic vibrational modes that are identifiable in the FTIR spectrum. The most prominent of these are the stretching vibrations of the carboxylate groups. The region between 1300 cm⁻¹ and 1600 cm⁻¹ is typically associated with the C-O stretching vibrations of a coordinated oxalate ligand. In related oxalate compounds, distinct peaks corresponding to the symmetric and asymmetric stretching of the C=O bonds can be observed. researchgate.net For instance, in a similar hydrated oxalate crystal, these stretches were identified at 1705 cm⁻¹ and 1627 cm⁻¹. researchgate.net
The presence of water molecules within the crystal lattice is clearly indicated by characteristic absorption bands in the FTIR spectrum. researchgate.net A broad absorption band typically observed around 3432 cm⁻¹ is attributed to the O-H stretching vibrations of the water molecules. researchgate.net Additionally, a peak corresponding to the H-O-H bending vibration can be identified; in related hydrated oxalates, this peak appears near 1627 cm⁻¹. researchgate.net The thermal decomposition of Samarium(III) oxalate decahydrate (B1171855) (Sm₂(C₂O₄)₃·10H₂O) proceeds through the loss of these water molecules, which can be monitored through techniques like thermogravimetric analysis (TGA) and confirmed by the disappearance of these characteristic IR bands. researchgate.net
The vibrations corresponding to the bond between the samarium metal ion and the oxygen atoms of the oxalate ligand (Sm-O) are also observable in the infrared spectrum. These vibrations typically occur at lower frequencies (low wavenumbers). In the related compound samarium oxide (Sm₂O₃), which is formed upon the thermal decomposition of the oxalate, Sm-O vibration modes have been detected at multiple positions, including approximately 430 cm⁻¹, 480 cm⁻¹, and 505 cm⁻¹. researchgate.net This suggests that the Sm-O vibrations in Samarium(III) oxalate hydrate would be found in a similar low-frequency region of the spectrum.
Table 1: Summary of Characteristic FTIR Vibrational Frequencies for this compound and Related Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|
| O-H Stretching (Water of Crystallization) | ~3432 | researchgate.net |
| C=O Asymmetric Stretching (Oxalate) | 1627 - 1705 | researchgate.net |
| H-O-H Bending (Water of Crystallization) | ~1627 | researchgate.net |
| C-O Stretching (Oxalate) | 1300 - 1600 | |
| Sm-O Stretching | 430 - 505 | researchgate.net |
While specific Raman spectroscopy data for this compound is not widely detailed, studies on analogous lanthanide compounds demonstrate its potential utility. For example, in situ Raman spectroscopy has been used to study the speciation of other hydrated lanthanide ions. A study on Dysprosium(III) (Dy³⁺), another lanthanide, successfully identified the Dy-O stretching mode of the hydrated ion in the range of 365–384 cm⁻¹. researchgate.net This indicates that Raman spectroscopy could be a valuable technique for directly probing the metal-oxygen bonds in this compound and observing changes in coordination with temperature or other conditions. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
Detection and Characterization of Water of Crystallization (O-H stretching, bending)
Electronic Spectroscopy
Electronic spectroscopy, including absorption and luminescence techniques, provides information on the electronic energy levels of the Sm³⁺ ion. Samarium(III) is a 4f⁵ system, which gives rise to a large number of possible electronic transitions. chemrxiv.org The compound is known for its luminescence properties, exhibiting emission in the orange-red region of the visible spectrum. researchgate.net
The observed luminescence is due to electronic transitions from the excited ⁴G₅/₂ energy level to lower-lying ground state terms. researchgate.netchemrxiv.org In Sm³⁺-doped cerium oxalate, a very similar chemical environment, three primary emission transitions are observed. researchgate.net These correspond to transitions to the ⁶H₅/₂, ⁶H₇/₂, and ⁶H₉/₂ levels, resulting in emission peaks at approximately 560 nm, 595 nm, and 643 nm, respectively. researchgate.net The transition to the ⁶H₇/₂ state at 595 nm is typically the most intense, giving the material its characteristic strong orange-red emission. researchgate.net
Table 2: Electronic Emission Transitions for Sm³⁺ in an Oxalate Matrix
| Transition (from ⁴G₅/₂) | Emission Wavelength (nm) | Emission Color | Source |
|---|---|---|---|
| ⁴G₅/₂ → ⁶H₅/₂ | ~560 | Orange-Yellow | researchgate.net |
| ⁴G₅/₂ → ⁶H₇/₂ | ~595 | Orange-Red (Strongest) | researchgate.net |
| ⁴G₅/₂ → ⁶H₉/₂ | ~643 | Red | researchgate.net |
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a compound. For this compound, this analysis reveals characteristic absorption bands that provide insight into the energy level structure of the samarium(III) ion (Sm³⁺).
The UV-Visible absorption spectrum of samarium(III) compounds is distinguished by a series of sharp, relatively weak absorption bands in the UV, visible, and near-infrared (NIR) regions. nih.gov These peaks arise from the "forbidden" f-f electronic transitions within the 4f electron shell of the Sm³⁺ ion. While specific peak positions for this compound are not extensively detailed in the provided results, the general absorption characteristics of Sm³⁺ can be discussed. A strong and broad band in the UV-Vis absorption spectrum often indicates efficient energy transfer from the oxalate ligand to the Sm³⁺ ion. researchgate.net
It is important to note that samarium oxide solutions are used as a wavelength reference in UV-Visible spectroscopy, with characteristic peaks observed between 230 nm and 560 nm. starna.com This underscores the well-defined and reproducible nature of Sm³⁺ absorption bands.
The absorption spectrum of Sm³⁺ is dominated by f-f transitions, which are transitions between different energy levels within the 4f orbital. nih.gov These transitions are Laporte-forbidden, resulting in low molar absorptivity. science.gov The numerous absorption lines observed correspond to transitions from the ⁶H₅/₂ ground state to various excited states.
In some cases, higher energy f-d transitions can be observed. These transitions involve the promotion of an electron from a 4f orbital to a 5d orbital. Unlike f-f transitions, f-d transitions are allowed and thus exhibit much higher intensities. science.gov These typically occur in the higher energy UV region of the spectrum. The study of these transitions provides valuable information about the electronic structure and the interaction of the Sm³⁺ ion with its surrounding ligands.
Identification of Characteristic Absorption Peaks
Photoluminescence Spectroscopy
Photoluminescence spectroscopy is a powerful tool for investigating the emissive properties of materials. This compound exhibits characteristic luminescence, making it a candidate for applications in phosphors and lighting technologies. researchgate.netlookchem.com
The emission spectrum of samarium(III) compounds is characterized by several sharp emission bands in the visible and near-infrared regions. These emissions originate from the relaxation of the excited ⁴G₅/₂ energy level to lower-lying ⁶Hⱼ levels (where J = 5/2, 7/2, 9/2, 11/2). researchgate.net
A typical emission spectrum of a Sm³⁺-containing compound, upon excitation (e.g., at 401 nm), shows distinct peaks corresponding to these transitions. The most prominent of these is often the ⁴G₅/₂ → ⁶H₇/₂ transition, which results in a strong orange-red emission. researchgate.netresearchgate.net The emission spectrum of Sm³⁺ doped in a cerium oxalate matrix, for instance, exhibits three main emission peaks corresponding to the ⁴G₅/₂ → ⁶H₅/₂, ⁴G₅/₂ → ⁶H₇/₂, and ⁴G₅/₂ → ⁶H₉/₂ transitions. researchgate.net The relative intensities of these emission bands can be influenced by the local symmetry of the Sm³⁺ ion in the crystal lattice. mdpi.com
Table 1: Typical Emission Peak Assignments for Sm³⁺ in an Oxalate Matrix
| Transition | Wavelength (nm) |
|---|---|
| ⁴G₅/₂ → ⁶H₅/₂ | ~560 |
| ⁴G₅/₂ → ⁶H₇/₂ | ~595 - 606 |
| ⁴G₅/₂ → ⁶H₉/₂ | ~643 - 645 |
| ⁴G₅/₂ → ⁶H₁₁/₂ | - |
Note: The exact peak positions can vary slightly depending on the host matrix and experimental conditions. researchgate.netresearchgate.netnih.gov
The luminescence quantum yield (QY) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Sm³⁺ ions are known for their potential for high fluorescence quantum yields. researchgate.net However, in aqueous environments, the quantum yields of Sm³⁺ can be relatively low due to non-radiative relaxation processes. nih.gov
For samarium(III) complexes, the quantum yield can be significantly influenced by the ligand environment. For instance, mixed-ligand samarium complexes have been reported to exhibit substantially intensified quantum yields, with values reaching up to 7.8% in solution. nih.gov In the solid state, quantum yields for some samarium(III) complexes have been measured to be in the range of 0.20–0.25%. mdpi.com More recent research on samarium(III) diketonate complexes has shown that modifying the ligands can lead to significant enhancements in the photoluminescence quantum yield, with a peak value of 5.2% being reported. rsc.org
The energy band gap is a crucial property of semiconductor materials and can be estimated from optical absorption data. For this compound, which is an insulator, the concept of a band gap is still relevant in understanding its electronic properties. The optical band gap can be determined from the UV-Visible absorption spectrum using the Tauc plot method, which involves the Kubelka-Munk function. researchgate.net
Sensitization Mechanisms and Energy Transfer Pathways
The luminescence of samarium(III) ions in the oxalate hydrate complex is a result of a process known as sensitization, or the "antenna effect." In this mechanism, the oxalate ligand absorbs energy and efficiently transfers it to the central samarium(III) ion, which then emits light.
The process begins with the absorption of ultraviolet (UV) light by the oxalate ligand, which excites it to a higher energy singlet state. Through a process called intersystem crossing, the ligand transitions to a lower-energy triplet state. The energy from this triplet state is then transferred to the samarium(III) ion, exciting its 4f electrons. Specifically, the energy is transferred to the ⁴G₅/₂ excited state of the Sm³⁺ ion. researchgate.net Subsequent relaxation of the excited Sm³⁺ ion to its lower energy ground states (⁶Hₙ and ⁶Fₙ) results in the characteristic emission of light in the visible and near-infrared regions. acs.orgmdpi.com
Time-Resolved Luminescence Decay Profiles
Time-resolved luminescence spectroscopy provides insights into the dynamics of the excited state of this compound. The luminescence decay profile, which describes how the emission intensity decreases over time after excitation, is typically analyzed to determine the excited-state lifetime (τ).
For samarium(III) complexes, the decay curves for the emission from the ⁴G₅/₂ level are often fitted to a monoexponential function, which is indicative of a single emissive species in the crystal structure. mdpi.com The observed lifetime of the ⁴G₅/₂ emitting state in various samarium complexes can range from microseconds to milliseconds. mdpi.comresearchgate.netacs.org For instance, in one study on a series of samarium(III) β-diketonate complexes, the observed lifetimes were in the range of 30–74 µs. mdpi.com In another case, the lifetime of the ⁴G₅/₂ manifold was found to be 24.5 µs. acs.org
The measured lifetime is influenced by both radiative and non-radiative decay processes. The quantum efficiency of the luminescence, which is the ratio of emitted photons to absorbed photons, is related to the observed lifetime and the radiative lifetime. A lower quantum efficiency suggests the presence of efficient non-radiative relaxation pathways that compete with light emission. acs.org These non-radiative processes can be caused by the high-frequency vibrational modes of the ligands, such as C-H or O-H oscillators from the oxalate or water molecules, which can quench the excited state of the Sm³⁺ ion. researchgate.net Minimal changes in the luminescence lifetime of Sm(III) with varying environments can suggest that the number of inner-sphere water molecules surrounding the cation changes only slightly. nih.gov
Elemental and Compositional Analysis Techniques
Energy Dispersive X-ray Spectroscopy (EDX)
Energy Dispersive X-ray Spectroscopy (EDX or EDAX) is a powerful analytical technique used to determine the elemental composition of materials. nih.gov When a sample of this compound is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit X-rays with characteristic energies for each element present. epa.gov By detecting and analyzing these X-rays, the elemental makeup of the sample can be identified.
In the analysis of this compound, EDX spectra confirm the presence of samarium (Sm), carbon (C), and oxygen (O). researchgate.netias.ac.in This technique is particularly useful for confirming the incorporation of the intended elements into the compound and for identifying any impurities. ias.ac.inikifp.edu.pl For example, studies on mixed rare earth oxalates have used EDX to verify the presence of each rare earth element in the final product. ias.ac.inias.ac.in The analysis of rare earth oxalates has shown that EDX can affirm the rejection of other elements, like aluminum, during the precipitation process. saimm.co.za
The following table shows representative EDX data for a mixed lanthanum samarium oxalate, demonstrating the identification of both lanthanide elements.
Table 1: Representative EDX Peak Positions for Lanthanum Samarium Oxalate
| Element | X-ray Line | Energy (keV) |
| Lanthanum (La) | Lα | 4.65 |
| Lβ1 | 5.04 | |
| Lβ2 | 5.38 | |
| Samarium (Sm) | Lα | 5.23 |
| Lβ1 | 5.72 | |
| Lβ2 | 6.088 | |
| Data sourced from a study on lanthanum neodymium oxalate, which is isostructural with lanthanum samarium oxalate. ias.ac.in |
Quantitative Analysis by Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for the quantitative determination of elemental composition. spectroscopyonline.comhoriba.com It is particularly well-suited for analyzing rare earth elements, including samarium, in various matrices. horiba.comanalytik-jena.ru To analyze this compound, the sample is first digested and dissolved, typically in an acidic solution. The resulting solution is then introduced into an argon plasma, which excites the atoms of the elements present. As the excited atoms relax, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element in the sample.
ICP-OES offers several advantages for this type of analysis, including high sensitivity, a wide linear dynamic range, and the ability to measure multiple elements simultaneously. spectroscopyonline.com However, the analysis of rare earth elements can be challenging due to their line-rich emission spectra, which can lead to spectral interferences from other elements in the sample or from the matrix itself. horiba.comresearchgate.net High-resolution ICP-OES systems are often employed to overcome these challenges by separating the analytical lines from interfering spectral lines. horiba.com
The following table presents typical instrumental parameters for the ICP-OES analysis of rare earth elements.
Table 2: Typical ICP-OES Operating Conditions for Rare Earth Element Analysis
| Parameter | Value |
| RF Power | 1.2 kW |
| Plasma Gas Flow Rate | 12 L/min |
| Sheath Gas Flow Rate | 0.2 L/min |
| Carrier Gas Flow Rate | 0.35 L/min |
| Sample Uptake Rate | 1.2 mL/min |
| Viewing Height | 15 mm |
| Data adapted from a study on the determination of rare earth elements in geological samples. researchgate.net |
Elemental Analysis (C, H, N, etc.)
Elemental analysis, often referred to as CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This method involves the combustion of a small, precisely weighed amount of the sample at high temperatures (often exceeding 1000°C). velp.com The combustion converts the elements into simple gases (CO₂, H₂O, and N₂), which are then separated and quantified using techniques like gas chromatography with a thermal conductivity detector (TCD). velp.com For oxygen (O) analysis, a similar process of pyrolysis is used. velp.comvelp.com
For this compound (Sm₂(C₂O₄)₃·10H₂O), elemental analysis is crucial for confirming its stoichiometry. wikipedia.org By comparing the experimentally determined percentages of carbon and hydrogen to the theoretical values calculated from the chemical formula, the purity and composition of the synthesized compound can be verified. scirp.orgscirp.org For metal-organic frameworks (MOFs) and coordination compounds, which can be sensitive to atmospheric moisture, proper sample preparation such as preheating and storage in a desiccator is critical for obtaining accurate results. velp.comvelp.com
The theoretical and experimentally determined elemental composition for a related holmium oxalate heptahydrate is presented in the table below, illustrating the application of this technique.
Table 3: Elemental Analysis Data for Holmium Oxalate Heptahydrate (Ho₂(C₂O₄)₃·7H₂O)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 9.61 | 9.48 |
| Hydrogen (H) | 1.87 | 1.83 |
| Data from a study on holmium oxalate heptahydrate, a compound structurally related to this compound. scirp.orgscirp.org |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying the properties of solid-state materials, including rare-earth oxalates. DFT calculations allow for the prediction of various properties from first principles.
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For crystalline materials like samarium(III) oxalate (B1200264) hydrate (B1144303), this involves optimizing both the atomic positions within the unit cell and the lattice parameters of the crystal. mdpi.com This process, often termed "full geometry optimization," is crucial for determining the stable, equilibrium structure of the compound. mdpi.com
While specific DFT geometry optimization studies exclusively focused on samarium(III) oxalate hydrate are not prevalent in the literature, the methodology is well-established for similar systems. For instance, calculations on other lanthanide oxalates and metal-organic frameworks (MOFs) have successfully determined their crystal structures. rsc.orgnih.gov For a compound like Sm₂(C₂O₄)₃·10H₂O, which crystallizes in a monoclinic system, DFT calculations would involve systematically adjusting atomic coordinates and cell dimensions (a, b, c, and β) until the forces on all atoms and the stress on the unit cell are minimized. researchgate.net The choice of the exchange-correlation functional within DFT is critical, and for systems containing heavy elements like samarium and involving weaker interactions like hydrogen bonds from water molecules, dispersion-corrected functionals are often necessary to achieve accurate results. mdpi.com The calculated lattice parameters for related lanthanide-oxalate MOFs have been shown to be comparable to experimental results. nih.gov
Table 1: Representative DFT Functionals and Basis Sets for Solid-State Optimization
| Functional Type | Example Functionals | Basis Set Type | Common Basis Sets |
|---|---|---|---|
| Generalized Gradient Approximation (GGA) | PBE, PW91 | Plane-wave, Gaussian-type orbitals | VASP standard, 6-31+G(d,p) |
| Hybrid | B3LYP, PBE0 | Gaussian-type orbitals | 6-311+G(d,p), def2-TZVP |
This table presents examples of computational methods often used in DFT geometry optimizations. The specific choice depends on the system's chemistry and the desired accuracy.
Once the equilibrium geometry is established, DFT can be used to analyze the electronic structure and the nature of the chemical bonds. This involves calculating the band structure, density of states (DOS), and electron density topology.
For metal oxalates, the electronic structure near the Fermi energy is typically characteristic of ionic compounds. researchgate.net Theoretical studies on alkali metal oxalates show that the bonding is predominantly covalent within the oxalate anion (C₂O₄²⁻), although the carbon-oxygen bonds have some ionic character. researchgate.net The interaction between the metal cations (like Sm³⁺) and the oxalate anions is expected to be strongly ionic. researchgate.net
Analysis of the partial density of states (PDOS) can reveal the contributions of different atomic orbitals to the valence and conduction bands. In this compound, the valence band would be primarily composed of orbitals from the oxalate anions, while the unoccupied states would include the 4f orbitals of the samarium ions. DFT calculations on related lanthanide-oxalate MOFs have indicated the potential for charge transfer from the metal centers to the oxalate ligand. nih.gov Bonding analysis, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can quantify the nature of the Sm-O bonds, confirming their predominantly ionic character through topological properties of the electron density.
DFT provides a framework for simulating various types of spectra, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental results.
Infrared (IR) and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies and modes of the crystal. These can be used to simulate the IR and Raman spectra. For this compound, this would allow for the assignment of specific vibrational bands to the stretching and bending modes of the C-O and C=O bonds in the oxalate ligand, as well as the vibrational modes of the coordinated water molecules. researchgate.netresearchgate.net
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excited states of a system, allowing for the simulation of UV-Vis absorption spectra. nih.gov For samarium compounds, these calculations can help identify and assign the characteristic f-f electronic transitions of the Sm³⁺ ion, as well as ligand-to-metal charge transfer bands. researchgate.net Calculations on Sm³⁺-doped glasses have been used to analyze absorption spectra and apply the Judd-Ofelt theory to evaluate radiative properties. researchgate.net
Computational thermodynamics allows for the prediction of the stability and reaction energies of chemical compounds. DFT calculations can be used to determine the formation energies and enthalpies of different hydrated and anhydrous phases of rare-earth oxalates.
Studies on cerium oxalate, a close analog to samarium oxalate, have utilized calorimetric methods to determine thermodynamic properties, which can be supported by DFT calculations. researchgate.net DFT can be employed to calculate the total energies of different hydrate forms (e.g., Sm₂(C₂O₄)₃·10H₂O vs. Sm₂(C₂O₄)₃·6H₂O) and the anhydrous form. mdpi.com This allows for the prediction of dehydration energies and the relative stability of different hydrates as a function of temperature and water partial pressure. Furthermore, DFT calculations have been used to investigate the relative binding energies of oxalate complexes with different rare-earth elements, providing insight into the thermodynamics of selective precipitation and dissolution processes used in rare-earth separation. rsc.org
Table 2: Calculated Relative Binding Energies for [RE(ox)(H₂O)₆]⁺ Complexes
| Rare Earth Element (RE) | Relative Binding Energy (kcal/mol) |
|---|---|
| La | ~0.02 (relative to Gd) |
| Gd | 0.00 (reference) |
| Lu | ~2.00 (relative to Gd) |
Data derived from DFT calculations on rare-earth oxalate complexes, illustrating the thermodynamic differences across the lanthanide series. rsc.org
Samarium(III) oxalate is a common precursor for the synthesis of samarium-doped ceria (SDC, Ce₁₋ₓSmₓO₂₋ₓ/₂), a prominent solid electrolyte for solid oxide fuel cells (SOFCs). DFT is extensively used to study the properties of SDC. The oxalate co-precipitation method is a standard route for producing homogeneous SDC powders. researchgate.net
Computational studies focus on how the samarium dopant and the resulting oxygen vacancies interact within the ceria lattice. DFT calculations can determine:
Defect Formation Energies: The energy required to create an oxygen vacancy and substitute a Ce⁴⁺ ion with a Sm³⁺ ion.
Defect Association: The binding energy between a samarium dopant ion and an oxygen vacancy. These defects tend to form clusters, which impacts ionic conductivity.
Oxygen Ion Migration Barriers: The activation energy for an oxygen ion to hop from one lattice site to an adjacent vacancy. This is a key parameter determining ionic conductivity. researchgate.net
Thermodynamics of Hydrated Oxalates
Ab Initio Molecular Dynamics Simulations
Ab initio molecular dynamics (AIMD) is a simulation technique that combines classical molecular dynamics with electronic structure calculations (typically DFT) performed "on-the-fly" at each time step. arxiv.org This approach avoids the need for pre-parameterized force fields and allows for the simulation of chemical reactions, phase transitions, and dynamic processes where bond breaking and formation are important. arxiv.org
While specific AIMD simulations of this compound are not widely reported, the technique has been applied to study related systems, such as the interaction of macromolecules with calcium oxalate surfaces, a process relevant to the formation of kidney stones. nih.govnih.gov
For this compound, AIMD could be used to investigate:
Dehydration Mechanisms: Simulating the system at elevated temperatures to observe the dynamics of water molecules leaving the crystal lattice, providing a molecular-level view of the thermal decomposition process.
Structural Dynamics: Studying the vibrational dynamics of the oxalate ligands and the coordination environment of the samarium ions in real-time.
Phase Transitions: Investigating pressure- or temperature-induced phase transitions by observing changes in the crystal structure over the course of the simulation. researchgate.net
AIMD simulations are computationally very demanding, which currently limits the accessible system sizes and simulation timescales. However, they offer an unparalleled level of detail for understanding the dynamic behavior of materials. arxiv.org
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | Sm₂(C₂O₄)₃·nH₂O |
| Samarium(III) oxalate | Sm₂(C₂O₄)₃ |
| Cerium(III) oxalate | Ce₂(C₂O₄)₃ |
| Samarium-doped ceria (SDC) | Ce₁₋ₓSmₓO₂₋ₓ/₂ |
| Calcium oxalate | CaC₂O₄ |
| Oxalic acid | H₂C₂O₄ |
Quantum Mechanical Calculations (e.g., Sparkle/PM7 for luminescence)
Quantum mechanical calculations are essential tools for predicting and understanding the properties of complex materials like this compound at an electronic level. Semiempirical methods, such as the Sparkle/PM7 model, have proven particularly useful for modeling lanthanide complexes, including those of samarium(III). These computational approaches offer a balance between accuracy and computational cost, making them suitable for large, complex systems.
A key application of these theoretical models is in the investigation of luminescence properties. The photoluminescence of samarium(III) compounds is a result of f-f electronic transitions of the Sm³⁺ ion. The oxalate ligands can act as "antennas," absorbing energy and efficiently transferring it to the central Sm³⁺ ion, which then emits light at characteristic wavelengths. Quantum mechanical calculations help in understanding the electronic structure and energy levels involved in this sensitization process.
The emission spectrum of the Sm³⁺ ion is characterized by several distinct peaks corresponding to transitions from the excited ⁴G₅/₂ energy level to lower-lying ground state levels. The most prominent of these transitions are typically observed in the visible and near-infrared regions of the spectrum. Computational models like Sparkle/PM7 can be used to theoretically investigate these photoluminescence characteristics. researchgate.net
| Transition | Approximate Wavelength (nm) | Region |
|---|---|---|
| ⁴G₅/₂ → ⁶H₅/₂ | ~560 | Orange-Red |
| ⁴G₅/₂ → ⁶H₇/₂ | ~595 | Orange-Red |
| ⁴G₅/₂ → ⁶H₉/₂ | ~643 | Red |
| Note: The exact wavelengths can vary depending on the host crystal lattice and coordination environment of the Sm³⁺ ion. researchgate.net |
Advanced Research Applications of Samarium Iii Oxalate Hydrate
Precursor Chemistry for Advanced Materials
The thermal decomposition of samarium(III) oxalate (B1200264) hydrate (B1144303) is a cornerstone of its application in materials chemistry. The process typically involves the initial loss of water molecules followed by the decomposition of the anhydrous oxalate into samarium oxide and gaseous carbon oxides. This method is favored for its ability to produce fine, homogenous oxide powders with controlled particle size and morphology, which are critical parameters for the performance of the final materials.
Samarium(III) oxalate hydrate is a widely used precursor for the production of high-purity samarium oxide (Sm₂O₃). researchgate.net The synthesis process involves the precipitation of a samarium salt solution with oxalic acid, followed by thermal decomposition of the resulting samarium oxalate at temperatures typically around 800–1000°C. researchgate.net This route yields Sm₂O₃ with purities often exceeding 99.5%. The high-purity oxide is critical for several advanced applications:
Optics: Sm₂O₃ is incorporated into specialized optical glasses to absorb infrared radiation. vulcanchem.com It is also used to create optical coatings and is valued for its high refractive index (1.93) and high optical transmission of about 80%. vulcanchem.comnanografi.com
Catalysis: Samarium oxide serves as a catalyst in various organic reactions, including the dehydration and dehydrogenation of alcohols. vulcanchem.comontosight.ai
Nuclear Applications: A significant application of Sm₂O₃ is in the nuclear industry, where it functions as a neutron absorber in the control rods of nuclear power reactors. vulcanchem.comsfa-oxford.com This is due to the high neutron absorption cross-section of the samarium-149 (B80668) isotope. stanfordmaterials.com
| Application Area | Function of Sm₂O₃ | Precursor Role of Samarium(III) Oxalate |
| Optics | Infrared absorption, high refractive index coatings | Provides a route to high-purity Sm₂O₃ for optical-grade glass and films. vulcanchem.com |
| Catalysis | Catalyst for alcohol dehydration/dehydrogenation | Thermal decomposition yields catalytically active Sm₂O₃. |
| Nuclear | Neutron absorption in reactor control rods | Ensures the production of pure Sm₂O₃ for reliable nuclear applications. vulcanchem.comstanfordmaterials.com |
This compound is an essential starting material for the fabrication of samarium-based nanoparticles. heegermaterials.com The thermal decomposition of samarium oxalate is a common and effective method for producing Sm₂O₃ nanoparticles. The characteristics of the resulting nanoparticles can be tailored by controlling the precipitation conditions of the oxalate precursor. For instance, using an organic solvent medium for precipitation can lead to smaller crystallites (15–25 nm) with a higher surface area compared to precipitation in an aqueous inorganic route.
Research has also demonstrated the synthesis of nanostructured samarium oxalate crystals directly. Through methods like microwave-assisted co-precipitation, nanocrystals with an average size of 20 nm have been produced, which can aggregate to form larger nano-plate structures. nih.gov These samarium-based nanoparticles are being explored for applications in solar cells and various types of sensors. vulcanchem.comnanorh.com
Table: Influence of Synthesis Route on Nanoparticle Characteristics
| Synthesis Route for Precursor | Resulting Particle Size | Key Feature | Reference |
|---|---|---|---|
| Organic Route (e.g., in methanol) | 15–25 nm | High surface area, less agglomerated particles | |
| Inorganic Route (e.g., in water) | 50–100 nm | Larger aggregates |
Samarium(III) oxalate serves as a precursor for introducing samarium as a dopant into various ceramic and glass matrices. This doping is used to impart specific optical or electronic properties to the host material. The co-precipitation method, where samarium oxalate is precipitated along with the oxalates of other metals (like yttrium or cerium), is a standard technique to create homogeneously mixed precursors for doped ceramics. semanticscholar.orgjcscp.org After calcination, these precursors form mixed-oxide ceramics.
In the field of glass science, samarium-doped materials are of significant interest. Researchers have studied the luminescent properties of samarium-doped phosphate, borate, and oxyfluoride glasses, which show potential for applications such as white light-emitting diodes (w-LEDs). csic.esscience.gov The ability to control the concentration and distribution of samarium ions, facilitated by the use of the oxalate precursor, is crucial for tuning the emission color and efficiency of these materials. csic.es
Solutions of samarium(III) oxalate can be utilized in the fabrication of samarium oxide thin films. Techniques such as spin-coating a substrate with the oxalate solution, followed by a calcination step to convert the oxalate to oxide, are employed to create uniform coatings. These Sm₂O₃ thin films are particularly relevant for sensor applications. nanorh.com
Furthermore, Sm₂O₃ thin films are investigated as a high-k dielectric material, a potential replacement for silicon dioxide in next-generation metal-oxide-semiconductor (MOS) devices due to its large bandgap and low leakage current. scirp.org Other deposition techniques, such as pulsed laser deposition, have been used to create mixed-oxide thin films, for example, Sm₂O₃-mixed tin oxide, which show adjustable characteristics suitable for optoelectronic and catalytic applications. jresm.orgjresm.org
The co-precipitation of oxalates is a key strategy in developing advanced cathode materials for lithium-ion batteries. Samarium can be introduced as a dopant into cathode materials like LiNi₁/₃Mn₁/₃Co₁/₃O₂ (NMC) to enhance their electrochemical performance. researchgate.net Doping with samarium has been shown to improve structural stability, leading to better cycling performance and higher discharge capacities. researchgate.netresearchgate.net
The precursor for these doped cathodes is often a mixed metal oxalate, synthesized by co-precipitating the oxalates of nickel, manganese, cobalt, and samarium from a solution of their salts. mdpi.com The morphology of this oxalate precursor is critical; for instance, spherical oxalate precursors have been shown to improve the tap density and cycle life of the final cathode material. nih.gov
Production of Thin Films (e.g., Sm₂O₃ coatings for sensors)
Catalysis Research
While samarium(III) oxalate itself has been cited for potential use as a catalyst in certain organic reactions, its most significant role in catalysis is as a precursor to the catalytically active samarium oxide (Sm₂O₃). heegermaterials.comlookchem.com The properties of the Sm₂O₃ catalyst are heavily influenced by the synthesis of the oxalate precursor. For example, Sm₂O₃ derived from high-surface-area samarium oxalate (often prepared via an organic route) exhibits enhanced catalytic activity in reactions like the oxidative coupling of methane (B114726).
Sm₂O₃ is a versatile catalyst used in a range of chemical processes:
Decomposition of NO: Samarium-doped manganese-based catalysts have been shown to be effective in the catalytic conversion of nitric oxide. alfachemic.com The introduction of samarium creates defects in the catalyst structure, which increases the number of active sites. alfachemic.com
Dehydration and Dehydrogenation: It catalyzes the conversion of primary and secondary alcohols to aldehydes or ketones. vulcanchem.com
Environmental Catalysis: Sm₂O₃ nanoparticles are effective in oxidation-reduction reactions that can remove harmful gases like carbon monoxide (CO) and nitrogen oxides (NOx) from industrial emissions. nanorh.com
Research has also explored other samarium compounds, such as samarium iodide (SmI₂), which acts as a selective reductant in reactions like the conversion of nitrogen to ammonia, highlighting the broader importance of samarium in the field of catalysis. acs.org
Applications as a Catalyst in Organic Reactions
This compound is recognized for its utility as a precursor in creating catalysts for organic reactions. researchgate.net The mechanism of action typically involves the thermal decomposition of the oxalate to form samarium oxide, which then acts as the catalyst. optica.org Samarium oxide derived from the oxalate is effective in catalyzing the dehydration and dehydrogenation of primary and secondary alcohols. americanelements.com
Research has also demonstrated the catalytic performance of samarium compounds in esterification reactions. For instance, nano-oxidized samarium, which can be synthesized from the oxalate precursor, shows good catalytic performance in the microwave-irradiated synthesis of dibutyl oxalate. inoe.ro This method is noted for its simple operation, rapid reaction rate, and energy efficiency. inoe.ro The catalytic activity stems from the properties of the samarium ion, which facilitates and accelerates chemical processes. repec.org
Table 1: this compound in Organic Catalysis
| Catalytic Application | Precursor Compound | Active Catalyst | Example Reaction | Reference |
|---|---|---|---|---|
| Dehydrogenation/Dehydration | This compound | Samarium(III) oxide | Conversion of alcohols | americanelements.com |
| Esterification | This compound | Nano-oxidized samarium | Synthesis of dibutyl oxalate | inoe.ro |
| Methane Coupling | High-surface-area samarium oxalates | Samarium(III) oxide | Oxidative coupling of methane | optica.org |
Role in Petroleum and Environmental Protection Catalysis
The application of this compound extends to the fields of petroleum and environmental catalysis. researchgate.netoptica.org In environmental protection, catalysts derived from samarium oxalate are used for pollution control. arxiv.org One significant application is in the methanation of carbon dioxide (CO₂), a greenhouse gas. A study on a Sm/Mn/Ru/Al₂O₃ catalyst, prepared from samarium(III) nitrate (B79036) (a related samarium salt), demonstrated the conversion of CO₂ to methane (CH₄). wikipedia.org The samarium component is crucial in this process, as it adsorbs CO₂ to form carbonate species on the catalyst surface, which are then hydrogenated. wikipedia.org
Furthermore, samarium-doped manganese-based catalysts, prepared via co-precipitation, have been studied for the catalytic decomposition of nitric oxide (NO). The introduction of trivalent samarium into the manganese oxide lattice creates anion vacancies and surface defects, which increases the number of active sites and promotes the catalytic reaction. inoe.ro In the petroleum industry, samarium compounds like samarium chloride are used as catalysts for cracking crude petroleum. nih.gov
Enhancement of Catalytic Activity via Controlled Morphology (e.g., High-Surface-Area Oxalates)
The catalytic effectiveness of materials derived from this compound can be significantly enhanced by controlling the morphology of the oxalate precursor. Synthesizing high-surface-area oxalates is a key strategy for improving catalytic activity. optica.org
A notable example is the synthesis of samarium oxide via different routes. An "organic route," which involves dissolving samarium acetate (B1210297) in methanol (B129727) followed by precipitation, favors the formation of small crystallites (15–25 nm) with a high surface area of 45–60 m²·g⁻¹. In contrast, an "inorganic route" using aqueous samarium nitrate results in larger particles (50–100 nm). optica.org The high-surface-area materials produced via the organic route have shown enhanced catalytic activity in reactions such as the oxidative coupling of methane. optica.org This demonstrates that controlling the particle size and surface area of the initial oxalate directly translates to a more efficient final catalyst.
Luminescent and Optical Materials Science
This compound is a key compound in the field of optical materials due to its excellent luminescent properties, which are conferred by the samarium (Sm³⁺) ion. researchgate.net It is primarily used as a precursor to produce samarium-based phosphors and as a dopant in various optical materials. researchgate.netrepec.org
Development of Phosphors and Luminescent Materials
This compound is widely used in the production of phosphors and luminescent materials. researchgate.net The compound itself, and more commonly the oxide derived from it, exhibits strong photoluminescence with sharp emission peaks characteristic of the Sm³⁺ ion's electronic transitions. optica.org These properties make it a valuable component in light-emitting devices.
Research has shown that the synthesis method of the precursor can influence the final properties. For example, samarium oxalate nano-plates synthesized using microwaves exhibit intense orange-red emission, making them ideal for use as coatings in LEDs. optica.org The luminescence of Sm³⁺-doped phosphors, such as CaTiO₃:Sm³⁺, results in orange-red light suitable for LED applications. researchgate.net The Sm³⁺ ion acts as a significant luminescent activator, and its ⁴G₅/₂ energy level displays a comparatively high quantum efficiency, contributing to its strong fluorescence. arxiv.org
Applications in Solid-State Lasers as a Dopant
Samarium compounds, often prepared from an oxalate precursor, are employed in the manufacturing of solid-state lasers. repec.org Samarium(III) oxalate can be used as a dopant in laser materials. researchgate.net A specific application involves the use of samarium in filter glass for Nd:YAG solid-state lasers. This glass surrounds the laser rod and improves efficiency by absorbing stray infrared emissions without interfering with the primary laser wavelength. The unique energy level structure of the Sm³⁺ ion allows it to absorb unwanted radiation, thereby enhancing the performance of the laser system. Other samarium salts, such as samarium(III) chloride, also find use in laser applications. nih.gov
Potential for Optical Amplification
The distinct spectroscopic properties of the Sm³⁺ ion make materials doped with it, including those derived from samarium oxalate, promising candidates for optical amplification. The strong and efficient orange-red emission from Sm³⁺-doped crystals is a key factor. A study on single crystals of samarium-doped cerium oxalate, which is isostructural with samarium oxalate, concluded that the material can be effectively used for optical amplification due to its intense emission peak at 595 nm. researchgate.net
The potential for optical gain is rooted in the electronic transitions of the Sm³⁺ ion. Research on lanthanum samarium oxalate single crystals has involved evaluating radiative properties like transition probability and lifetime using the Judd-Ofelt theory to assess their suitability for optical amplifiers and other light-emitting devices. Similar studies on other rare earth oxalate crystals have shown that specific fluorescence transitions can be exploited for optical amplification. inoe.ro Experiments with other Sm³⁺-doped crystal systems have confirmed this potential by demonstrating a positive optical gain, which is the fundamental requirement for an optical amplifier. optica.org
Table 2: Spectroscopic Properties and Optical Applications of Sm³⁺ from Samarium(III) Oxalate
| Property / Application | Description | Key Transition | Wavelength (nm) | Reference |
|---|---|---|---|---|
| Phosphor Emission | Strong orange-red luminescence in various hosts. | ⁴G₅/₂ → ⁶H₇/₂ | ~595-600 | researchgate.netoptica.org |
| Optical Amplification | Potential for signal gain based on efficient emission. | ⁴G₅/₂ → ⁶H₇/₂ | 595 | researchgate.net |
| Laser Filtering | Absorption of stray emissions in Nd:YAG lasers. | N/A | Infrared |
Integration into LED Coatings
This compound is a key precursor for synthesizing samarium-based phosphors, which are integral to the development of light-emitting diodes (LEDs). The thermal decomposition of samarium oxalate yields samarium oxide (Sm₂O₃), a critical component in phosphor formulations. These phosphors are valued for their ability to emit light in the visible spectrum, particularly in the orange-red region, upon excitation. researchgate.netnih.gov
Research has shown that the synthesis method of the initial samarium oxalate can significantly influence the properties of the final phosphor. For instance, microwave-assisted synthesis of samarium oxalate can produce nano-plates that exhibit intense orange emission, making them ideal for use in LED coatings. The luminescent properties are derived from the electronic transitions within the Sm³⁺ ion, which are shielded by outer electrons but sensitive to the host material's characteristics. researchgate.net
In the context of LEDs, samarium-doped phosphors can be excited by near-UV LED chips (around 407-408 nm) to produce characteristic emissions. nih.gov The primary emission peaks for Sm³⁺ are typically observed around 564 nm, 599 nm, and 646 nm, corresponding to the ⁴G₅/₂ → ⁶H₅/₂, ⁴G₅/₂ → ⁶H₇/₂, and ⁴G₅/₂ → ⁶H₉/₂ transitions, respectively. nih.gov The intense orange-red light from these phosphors is valuable for creating specific colors and for the generation of white light in combination with other phosphors. researchgate.netsfa-oxford.com Studies on materials like Sm³⁺-doped CaTiO₃ have demonstrated strong orange-red emissions suitable for LED applications. nih.gov
| Excitation Wavelength (nm) | Key Emission Peaks (nm) | Electronic Transition | Observed Color | Reference |
|---|---|---|---|---|
| ~407 | 564, 599, 646 | ⁴G₅/₂ → ⁶H₅/₂, ⁶H₇/₂, ⁶H₉/₂ | Orange-Red | nih.gov |
| - | 560, 595, 643 | ⁴G₅/₂ → ⁶H₅/₂, ⁶H₇/₂, ⁶H₉/₂ | Orange-Red | researchgate.net |
Research on Luminescent Molecular Sensors
The distinct luminescent properties of samarium(III) complexes make them excellent candidates for the development of molecular sensors. These sensors can detect various analytes or monitor physical and chemical processes through changes in their light emission. nih.govacs.org this compound often serves as the starting material for creating more complex samarium compounds tailored for specific sensing applications.
One area of research involves using samarium(III) complexes as luminescent probes to monitor photopolymerization processes. nih.govresearchgate.net Studies have evaluated various trivalent samarium complexes for their sensitivity to changes in the microenvironment during polymerization. It was found that many samarium complexes are sensitive enough to track the progress of cationic photopolymerization of monomers like triethylene glycol divinyl ether across the entire conversion range. nih.govresearchgate.net While they may be less sensitive to changes during free-radical polymerization, their stable luminescence under these conditions makes them suitable as sensors for measuring the thickness of polymer coatings. nih.govresearchgate.net A quantitative link between the luminescence intensity of the samarium probe and the coating thickness has been established and experimentally verified. nih.gov
Furthermore, samarium-based Metal-Organic Frameworks (MOFs) have been designed as multifunctional fluorescent sensors. For example, a novel Sm-MOF with the formula Sm₈(HDBA)₆·H₂O was synthesized using a penta-carboxyl organic ligand. nih.govacs.org This material demonstrated excellent luminescence properties and was successfully used for the fluorescence sensing of silver ions (Ag⁺), permanganate (B83412) ions (MnO₄⁻), and the drug cimetidine (B194882) in aqueous solutions. nih.govacs.org The sensing capability stems from the interaction between the analyte and the MOF structure, which quenches or enhances the characteristic luminescence of the samarium center or the organic ligands.
| Sensor Type | Application | Sensing Mechanism | Detected Species/Process | Reference |
|---|---|---|---|---|
| Samarium(III) complex probe | Process Monitoring | Luminescence intensity changes with microviscosity/polarity | Cationic photopolymerization | nih.govresearchgate.net |
| Samarium(III) complex probe | Thickness Sensing | Stable luminescence intensity correlates with coating thickness | Polymer coatings | nih.govresearchgate.net |
| Samarium-based MOF | Analyte Detection | Luminescence quenching/enhancement | Ag⁺, MnO₄⁻, Cimetidine | nih.govacs.org |
Coordination Chemistry and Supramolecular Assembly
This compound is a valuable precursor in coordination chemistry for the synthesis of more elaborate supramolecular structures. The oxalate anion itself can act as a bridging ligand, but more often the samarium ion is sourced from the oxalate salt to be incorporated into new frameworks with different organic linkers.
Coordination polymers and MOFs are crystalline materials built from metal ions or clusters linked by organic ligands. mdpi.com Samarium(III) is an attractive metal center for these structures due to its high coordination numbers and flexible coordination geometry, which can lead to diverse and novel network topologies. eudl.eu Samarium-based MOFs are often synthesized under solvothermal conditions, where a samarium salt (like samarium nitrate, derived from the oxalate) is reacted with a chosen organic linker in a solvent mixture at elevated temperatures. nih.goveudl.eueudl.eu
For instance, a samarium-based MOF, [Sm₂(bhc)(H₂O)₆]n, was synthesized by reacting Sm(NO₃)₃·6H₂O with benzenehexacarboxylic acid (bhc) under hydrothermal conditions, resulting in a 3D structure with (4,8) connected nets. acs.org In another study, monoclinic and triclinic polymorphs of a lanthanide–glutamate–oxalate coordination polymer, [SmIII(NH₃–Glu)(ox)]·2H₂O, were synthesized, demonstrating how reaction conditions can influence the final crystal structure. nih.govacs.org The organic linkers in these structures can also act as "antennas," absorbing energy and efficiently transferring it to the samarium(III) ion, which enhances the material's luminescent properties. eudl.euacs.org
There is significant interest in creating heterometallic complexes that combine lanthanide ions (like Sm³⁺) with transition metals. These materials can exhibit interesting magnetic, catalytic, or luminescent properties arising from the interplay between the different metal centers. nih.govresearchgate.net
A notable example is the three-dimensional heterometallic complex, {[AgSm(C₆H₄NO₂)₂(C₂O₄)]·2H₂O}n, which was synthesized using samarium(III), silver(I), and a combination of oxalate and nicotinate (B505614) ligands. nih.gov In this structure, the Sm(III) ion is eight-coordinated by oxygen atoms from both the nicotinate and oxalate ligands. The Ag(I) ion is coordinated to nitrogen atoms from the nicotinate ligands and an oxygen atom from an oxalate anion. The bridging nature of both the oxalate and nicotinate ligands connects these metal centers into a complex 3D network. nih.gov Such research into lanthanide-transition metal systems opens pathways to designing multifunctional materials with tunable properties for applications in catalysis and molecular magnetism. nih.govresearchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel Synthesis Pathways for Tailored Morphologies and Sizes
The synthesis of samarium(III) oxalate (B1200264) hydrate (B1144303) with controlled morphology and particle size is a critical area of ongoing research. Traditional precipitation methods often result in rapid crystallization, making it difficult to obtain uniform, well-defined crystals. researchgate.net To address this, researchers are exploring novel synthesis routes.
One promising approach is homogeneous precipitation , where the precipitating agent is generated slowly in situ, allowing for controlled crystal growth. nih.govresearchgate.net For instance, the thermal decomposition of oxamic acid has been shown to be an effective method for producing well-developed microcrystals of lanthanide oxalates. researchgate.netnih.gov Kinetic studies of this process reveal that the precipitation rate is influenced by temperature and the specific lanthanide, with heavier lanthanides precipitating more slowly. researchgate.netacs.org By carefully controlling reaction conditions such as temperature and reactant concentrations, it is possible to tailor the size and shape of the resulting crystals. nih.govacs.org For example, slowing down the precipitation of cerium(III) oxalate by decreasing the temperature from 100 °C to 90 °C resulted in larger crystals. acs.org
Another avenue of exploration is the use of organic solvents and chelating agents . researchgate.net The use of an organic solvent can slow down the hydrolysis process, favoring the formation of smaller crystallites with higher surface areas. researchgate.net The choice of precursors is also crucial, with metal nitrates often being preferred due to their known hydration states and solubility, which allows for better stoichiometric control. mdpi.com
The table below summarizes some of the synthesis methods being explored:
| Synthesis Method | Key Parameters | Outcome |
| Homogeneous Precipitation | Temperature, Reactant Concentration | Controlled crystal growth, tailored morphology |
| Organic Solvent Routes | Solvent type, pH | Smaller crystallites, higher surface area |
| Use of Chelating Agents | Agent type and concentration | Influence on particle morphology |
In-depth Understanding of Structure-Property Relationships for Targeted Applications
A fundamental understanding of the relationship between the crystal structure and the material's properties is essential for designing samarium(III) oxalate hydrate for specific applications. Samarium(III) oxalate decahydrate (B1171855) (Sm₂(C₂O₄)₃·10H₂O) typically crystallizes in a monoclinic system. wikipedia.orgnih.gov The structure consists of layers of samarium ions coordinated with oxalate and water molecules, forming a honeycomb-like arrangement. nih.govnih.gov
The thermal decomposition of this compound is a key process that leads to the formation of samarium oxide (Sm₂O₃), a material with important applications in optics, catalysis, and magnets. ontosight.aiattelements.com The decomposition occurs in a stepwise manner, with the initial loss of water molecules followed by the decomposition of the anhydrous oxalate to the oxide at higher temperatures. wikipedia.orgresearchgate.net The morphology of the resulting oxide is often inherited from the oxalate precursor, highlighting the importance of controlling the initial synthesis.
The optical properties of samarium-containing materials are of significant interest. Samarium(III) ions exhibit characteristic photoluminescence, making them suitable for use in phosphors and luminescent materials. researchgate.netheegermaterials.com The specific emission wavelengths and quantum yield are sensitive to the host lattice, providing an opportunity to tune the optical properties by modifying the crystal structure. researchgate.net
Advanced Spectroscopic Techniques for Real-time Monitoring of Chemical Reactions
To gain deeper insights into the formation mechanisms of this compound, researchers are turning to advanced spectroscopic techniques for real-time monitoring of the precipitation process. Techniques like Raman spectroscopy can provide unique fingerprints of the various protonated and deprotonated species in solution, allowing for the in-situ tracking of the reaction progress. nih.gov
By combining spectroscopic data with kinetic modeling, it is possible to elucidate the reaction pathways and identify key intermediates. nih.govacs.org This information is invaluable for optimizing synthesis conditions to achieve desired product characteristics. For example, real-time monitoring can help in understanding how factors like pH and the presence of additives influence the nucleation and growth of crystals. nih.gov
Integration of Computational Methods for Predictive Material Design
Computational methods, particularly Density Functional Theory (DFT), are becoming increasingly powerful tools for predicting the properties of materials and understanding reaction mechanisms at the atomic level. exlibrisgroup.comlibis.be DFT studies can be used to investigate the electronic structure and bonding in this compound, providing insights into its stability and reactivity. exlibrisgroup.comlibis.be
These computational approaches can also be used to model the interaction of samarium(III) oxalate with other molecules and surfaces, which is crucial for applications in catalysis and as a precursor for other materials. exlibrisgroup.comlibis.bemdpi.com For instance, DFT calculations have been employed to understand the mechanism of CO₂ reduction by samarium(II) complexes, which leads to the formation of oxalate species. exlibrisgroup.comlibis.bescispace.com By predicting structure-property relationships, computational modeling can guide the experimental design of new materials with tailored functionalities, accelerating the discovery process.
Investigation of this compound in Mixed-Lanthanide Systems
The study of mixed-lanthanide oxalates, including those containing samarium, is a growing area of research. semanticscholar.org These materials are important as precursors for mixed rare-earth oxides, which have applications in catalysis, lasers, and magnetic materials. semanticscholar.orgscirp.org The co-precipitation of different lanthanide ions can lead to the formation of solid solutions, where the properties can be tuned by varying the composition. semanticscholar.orgacs.org
For example, the synthesis of mixed (Sm-Y) oxalates has been reported, and their thermal decomposition leads to the formation of mixed oxides. semanticscholar.org The shape, size, and distribution of the precipitated particles are dependent on the composition. semanticscholar.org Furthermore, the incorporation of samarium(III) ions as a dopant in other lanthanide oxalate crystals can enhance their luminescent properties. researchgate.net The study of energy transfer between different lanthanide ions in these mixed systems is crucial for developing efficient phosphors and other optical materials. acs.org
Development of Sustainable and Eco-friendly Synthesis Protocols
There is a growing emphasis on developing sustainable and environmentally friendly synthesis methods for materials. For this compound, this involves exploring the use of greener solvents and reducing the generation of hazardous waste. nih.govnih.govacs.org The low solubility of lanthanide oxalates is advantageous in this regard, as it allows for efficient precipitation from aqueous solutions, which are considered green solvents. researchgate.netnih.govnih.govacs.orgacs.org
Research is also focused on developing more energy-efficient synthesis routes. rsc.org For example, exploring lower reaction temperatures or alternative energy sources like microwaves could reduce the environmental footprint of the synthesis process. alfachemic.com Furthermore, developing efficient recycling methods for rare-earth elements from waste materials, where oxalate precipitation plays a key role, is a critical aspect of a sustainable circular economy. rsc.org
Exploration of this compound in Quantum Materials Research
The unique electronic and magnetic properties of samarium-containing compounds make them interesting candidates for exploration in the field of quantum materials. umich.eduuconn.edubnl.govpurdue.edu While research in this area is still in its early stages for this compound specifically, the broader class of samarium-based materials has shown promise.
For instance, samarium hexaboride (SmB₆) has been identified as a topological insulator, a state of matter that could be crucial for the development of quantum computers. umich.edu Other samarium compounds, like samarium nickelate and samarium sulfide, exhibit exotic electronic and magnetic properties that are of fundamental interest in condensed matter physics. uconn.edubnl.govpurdue.edu As this compound serves as a precursor for various samarium compounds, its role in the synthesis of novel quantum materials is an exciting avenue for future investigation. funcmater.comattelements.com The ability to create two-dimensional nanosheets from lanthanide oxalates further opens up possibilities for their application in next-generation electronics and quantum devices. nih.govnih.govacs.org
Conclusion
Summary of Key Research Achievements
Research into samarium(III) oxalate (B1200264) hydrate (B1144303) has yielded significant advancements in understanding its synthesis, properties, and applications, primarily as a crucial precursor for samarium-based materials. A primary achievement has been the establishment of reliable synthesis protocols, typically involving the precipitation of soluble samarium(III) salts, such as chlorides or nitrates, with oxalic acid. These methods allow for the production of samarium(III) oxalate hydrate with high purity.
A substantial body of research has focused on the thermal decomposition of this compound (Sm₂(C₂O₄)₃·nH₂O), which is a critical step in the production of high-purity samarium oxide (Sm₂O₃). wikipedia.orgresearchgate.net Thermal analysis techniques, such as thermogravimetric analysis (TGA), have revealed a multi-step decomposition process. researchgate.net This process begins with dehydration, followed by the decomposition of the anhydrous oxalate into samarium oxide through intermediate carbonates or oxycarbonates. researchgate.netfishersci.nl The precise control over decomposition parameters like heating rate and atmosphere has been shown to influence the morphology and properties of the resulting samarium oxide.
Spectroscopic characterization has been another key area of achievement. Infrared (IR) spectroscopy has been instrumental in confirming the coordination of the oxalate ligand and identifying the presence of water molecules. Photoluminescence studies have demonstrated that samarium(III) oxalate exhibits characteristic sharp emission peaks, making it a subject of interest for optical materials. researchgate.net
Furthermore, research has successfully positioned this compound as a versatile precursor for a range of functional materials. Its use in the synthesis of samarium oxide nanoparticles with controlled size and shape is a notable achievement. heegermaterials.comazonano.com These nanoparticles have potential applications in catalysis, ceramics, and gas sensors. heegermaterials.comazonano.com The compound has also been explored for its role in producing phosphors, materials for lasers, and even in thermoelectric devices. heegermaterials.comlookchem.comfuncmater.com
Outstanding Challenges and Open Questions
Despite the progress, several challenges and unanswered questions remain in the study of this compound. One of the primary challenges is the precise control and determination of the hydration state (the 'n' in Sm₂(C₂O₄)₃·nH₂O). The number of water molecules can vary, with the decahydrate (B1171855) (n=10) and hexahydrate (n=6) being commonly cited. wikipedia.orgresearchgate.net This variability can significantly impact the material's properties and its decomposition behavior, leading to inconsistencies in experimental results.
The exact mechanism of thermal decomposition continues to be a subject of investigation. While the general pathway is understood, the nature and stability of intermediate phases, such as anhydrous samarium oxalate and samarium oxycarbonate, require further elucidation. researchgate.net The anhydrous form is reportedly unstable and decomposes almost immediately after formation. researchgate.net A more detailed understanding of the kinetics and thermodynamics of each decomposition step is needed for precise control over the final product's characteristics.
The full crystal structure of all hydrated forms has not been definitively resolved and universally agreed upon. While some studies have proposed crystal systems, a comprehensive structural understanding is essential for predicting and explaining the material's properties. researchgate.net
Furthermore, while various applications have been proposed, translating these into widespread, practical technologies presents a significant hurdle. For instance, optimizing the performance of samarium(III) oxalate-derived materials in catalytic and optical applications requires a deeper understanding of the structure-property relationships. The influence of synthesis parameters on the final material's performance is an area that warrants more systematic investigation.
Outlook for this compound Research
The future of this compound research is promising, with potential for significant contributions to materials science and technology. A major thrust of future work will likely focus on the synthesis of nanostructured this compound with controlled morphologies, such as nanoparticles, nanorods, and hierarchical structures. heegermaterials.com These nanostructures could serve as templates or precursors for novel samarium oxide nanomaterials with enhanced properties for catalysis, energy storage, and biomedical applications.
Further exploration of its optical properties is another promising avenue. Detailed investigations into the luminescence of this compound, potentially doped with other rare-earth elements, could lead to the development of new phosphors for solid-state lighting and displays. researchgate.net Its potential as a laser absorption material also warrants further study. researchgate.net
There is also an opportunity to expand the application scope of this compound beyond its role as a precursor. Research into its direct use in areas such as chemical sensing or as a component in functional composite materials could unveil new possibilities.
Finally, advanced characterization techniques, coupled with computational modeling, will be crucial in addressing the outstanding challenges. In-situ studies of the thermal decomposition process could provide unprecedented insights into the transient intermediates and reaction pathways. Theoretical calculations could help in predicting the crystal structures and electronic properties of different hydrated forms, guiding experimental efforts. The global market for samarium compounds is expected to grow, which will likely fuel further research and development into key intermediates like this compound. lpinformationdata.com
Q & A
Q. How can high-purity Samarium(III) oxalate hydrate be synthesized in a laboratory setting?
this compound is typically synthesized via precipitation by reacting Samarium(III) chloride hexahydrate (SmCl₃·6H₂O) with oxalic acid (H₂C₂O₄) in aqueous solution. Key steps include:
- Maintaining a controlled pH (e.g., ~3–4) to ensure complete precipitation of the oxalate complex.
- Filtering and washing the precipitate with deionized water to remove chloride ions.
- Drying under vacuum or at 60–80°C to obtain the hydrated form. Purity (>99.9%) is achieved using high-grade precursors and inert atmosphere handling to avoid contamination .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- X-ray diffraction (XRD): Determines crystallinity and phase purity by comparing patterns with reference data (e.g., JCPDS).
- Thermogravimetric analysis (TGA): Identifies hydration states (e.g., decahydrate vs. lower hydrates) by measuring mass loss upon heating .
- FTIR spectroscopy: Confirms oxalate ligand coordination via C=O and Sm–O bond vibrations .
- Elemental analysis (ICP-OES/EDS): Verifies Sm:C:O ratios and detects trace impurities .
Q. What are the key handling and storage protocols for this compound?
- Hygroscopicity: Store in airtight containers with desiccants (e.g., silica gel) to prevent moisture absorption, which alters hydration states and reactivity .
- Safety: Use gloves and eye protection due to potential irritation from fine powders. Avoid inhalation; work in fume hoods .
Advanced Research Questions
Q. How can the thermal decomposition mechanism of this compound to Sm₂O₃ be analyzed?
- TGA-DSC: Track mass loss and enthalpy changes during heating (e.g., 25–1000°C) to identify decomposition steps (e.g., dehydration, oxalate breakdown, oxide formation).
- In situ XRD: Monitor phase transitions (e.g., intermediate Sm₂O₂CO₃ formation) during calcination .
- Kinetic modeling: Apply Flynn-Wall-Ozawa or Kissinger methods to calculate activation energies for decomposition steps .
Q. What role does this compound play in synthesizing Sm-doped nanomaterials?
It serves as a precursor for solid-state reactions or coprecipitation methods to produce Sm-doped oxides (e.g., CeO₂, TiO₂). Key steps:
- Mix with host metal oxalates (e.g., cerium oxalate) in stoichiometric ratios.
- Calcinate at 500–800°C to form homogeneous Sm-doped oxide nanoparticles with tailored optical/magnetic properties .
Q. How can contradictions in reported hydration stoichiometry (e.g., decahydrate vs. variable XH₂O) be resolved?
- TGA-Karl Fischer titration: Quantify water content directly.
- Variable-temperature XRD: Observe structural changes during dehydration to identify stable hydrate phases .
- Dynamic vapor sorption (DVS): Measure hygroscopicity and hydration/dehydration reversibility under controlled humidity .
Q. What insights can coordination chemistry studies provide on this compound’s reactivity?
- X-ray crystallography: Resolve Sm³⁺ coordination geometry (e.g., 8–9 coordinate sites with oxalate ligands) .
- EXAFS/XANES: Probe local electronic structure and ligand exchange dynamics in solution .
- Ligand substitution experiments: Test reactivity with competing ligands (e.g., acetylacetonate) to assess oxalate stability .
Q. How does the hydration state influence this compound’s catalytic or optical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
